Piribedil D8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPVLVUJFGPGQ-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Piribedil D8 synthesis and isotopic labeling process.
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Piribedil D8
Introduction
Piribedil, chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine, is a dopamine agonist primarily used in the treatment of Parkinson's disease.[1] Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes.[2] this compound is the deuterium-labeled version of Piribedil, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4]
The strategic incorporation of deuterium can significantly alter a drug's metabolic fate due to the kinetic isotope effect (KIE).[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions.[5][6] This property makes deuterated compounds like this compound invaluable tools in pharmaceutical research. They are frequently used as internal standards in quantitative bioanalysis (LC-MS/MS) to improve accuracy and precision, and to study drug metabolism pathways.[3][4][7]
This guide provides a detailed overview of the synthesis, isotopic labeling process, experimental protocols, and analytical characterization of this compound for researchers and drug development professionals.
Synthesis and Isotopic Labeling of this compound
The synthesis of this compound is a multi-step process that focuses on the strategic introduction of eight deuterium atoms onto the piperazine ring. This specific labeling is chosen to ensure stability and prevent isotopic scrambling.[3] A plausible and effective synthetic route involves the preparation of a deuterated piperazine precursor, followed by sequential coupling with the pyrimidine and piperonyl moieties.[3]
The general synthetic pathway can be outlined as follows:
-
Deuteration of Piperazine: A suitable piperazine precursor is reduced using a deuterium source to yield piperazine-d8. This is a critical step for achieving high isotopic enrichment.
-
Coupling with 2-Chloropyrimidine: The synthesized piperazine-d8 is then coupled with 2-chloropyrimidine. This reaction forms the intermediate, 1-(2-pyrimidinyl)piperazine-d8.[3]
-
Final Coupling Reaction: The intermediate is subsequently reacted with piperonyl chloride to yield the final product, this compound.[3]
The efficiency of deuterium incorporation is influenced by factors such as the choice of deuterating agent, reaction temperature, and reaction time.[3]
References
- 1. Piribedil | C16H18N4O2 | CID 4850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. This compound|Deuterated Dopamine Agonist [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated Compounds [simsonpharma.com]
Physical and chemical properties of Piribedil D8.
An In-depth Technical Guide to the Physical and Chemical Properties of Piribedil D8
Introduction
This compound is the deuterium-labeled analog of Piribedil, a non-ergot dopamine agonist used in the management of Parkinson's disease.[1][2][3] The introduction of eight deuterium atoms into the piperazine ring of the Piribedil molecule makes it a valuable tool in analytical and research settings.[1] Its primary application is as an internal standard for the quantitative analysis of Piribedil in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] The use of a deuterated standard such as this compound enhances the accuracy and precision of bioanalytical methods by correcting for variations during sample preparation and instrumental analysis.[1]
Physical and Chemical Properties
The physicochemical properties of a drug substance are critical as they influence its formulation, delivery, and pharmacokinetic profile.[4][5] While extensive data on the deuterated form is specific to its analytical use, the properties of the parent compound, Piribedil, are well-characterized and provide a foundational understanding.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | [1] |
| CAS Number | 1398044-45-5 | [1][3] |
| Molecular Formula | C₁₆H₁₀D₈N₄O₂ | [1][3][6] |
| Molecular Weight | 306.39 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (up to 33.33 mg/mL with ultrasonic assistance) | [3] |
| pKa (Piribedil) | 6.94 and 1.3 | [7][8] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |
Pharmacology and Mechanism of Action
Piribedil exhibits a unique pharmacological profile, acting primarily on the dopaminergic and adrenergic systems.[1][9] This dual mechanism is central to its therapeutic effects in Parkinson's disease.
-
Dopaminergic System : Piribedil is a dopamine D2 and D3 receptor agonist, meaning it stimulates these receptors, mimicking the action of dopamine.[9][10][11] This is particularly relevant in Parkinson's disease, where the degeneration of dopaminergic neurons leads to a dopamine deficiency.[9] Some studies indicate a higher affinity for D3 receptors compared to D2 receptors.[1][10]
-
Adrenergic System : It also functions as an antagonist at α2-adrenergic receptors (specifically α2A and α2C subtypes).[1][9] This action enhances the release of norepinephrine, which can contribute to improved cognitive function and alertness.[9]
-
Other Receptors : Piribedil has minimal or low affinity for serotoninergic, cholinergic, and histaminergic receptors.[1]
Signaling Pathway Diagram
Caption: Dual mechanism of Piribedil on adrenergic and dopaminergic receptors.
Experimental Protocols
The characterization and quantification of this compound and its parent compound rely on established analytical techniques.[4] The most common application, as an internal standard, involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][12]
Protocol: Quantification of Piribedil in Human Plasma using this compound
This protocol is adapted from a validated LC-MS/MS method for bioequivalence studies.[12][13]
1. Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma, add a known concentration of this compound (internal standard).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
-
Mobile Phase: Isocratic elution with 75% ammonium acetate buffer (10 mM) and 25% acetonitrile.[12][13]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
-
MRM Transitions:
-
Data Analysis: The concentration of Piribedil in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard calibration curve.
Experimental Workflow Diagram
References
- 1. This compound|Deuterated Dopamine Agonist [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labinsights.nl [labinsights.nl]
- 5. pharmainventor.com [pharmainventor.com]
- 6. keyorganics.net [keyorganics.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. What is the mechanism of Piribedil? [synapse.patsnap.com]
- 10. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]
- 12. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Piribedil D8 as a Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Piribedil and its deuterated analog, Piribedil D8, with a primary focus on its role as a dopamine receptor agonist. Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, exhibiting partial agonism at dopamine D2 and D3 receptors and antagonism at α2-adrenergic receptors.[1][2] This dual action contributes to its therapeutic efficacy in Parkinson's disease and other neurological disorders.[3] this compound, a deuterated version of Piribedil, serves as an internal standard in analytical studies, a role predicated on the principle that deuteration modifies pharmacokinetic properties without altering the fundamental mechanism of action. This guide synthesizes the available quantitative data on receptor binding affinities and functional activities, details the experimental protocols for their determination, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction to Piribedil and this compound
Piribedil is a piperazine derivative that has been in clinical use for the treatment of Parkinson's disease, particularly effective in managing tremor and other motor symptoms.[1][4] It is also prescribed for circulatory disorders.[5] Unlike many other dopamine agonists, Piribedil is a non-ergoline compound, which is associated with a lower risk of certain side effects.[1] Its therapeutic effects are primarily attributed to its interaction with the dopaminergic system in the brain, where it mimics the action of dopamine.[3]
This compound is a stable, non-radioactive, isotopically labeled form of Piribedil where eight hydrogen atoms have been replaced with deuterium. This deuteration makes this compound a valuable tool in pharmacokinetic studies, serving as an internal standard for the accurate quantification of Piribedil in biological samples using techniques like mass spectrometry.[6] The core principle behind the use of deuterated compounds in such applications is that the substitution of hydrogen with deuterium does not fundamentally alter the molecule's chemical properties or its interaction with biological targets. While deuteration can significantly impact the rate of drug metabolism (the kinetic isotope effect), the mechanism of action at the receptor level is expected to be identical to that of the non-deuterated parent compound. Therefore, the data and mechanisms described for Piribedil in this guide are directly applicable to this compound.
Pharmacological Profile of Piribedil
Piribedil exhibits a complex pharmacological profile characterized by its interactions with multiple neurotransmitter receptor systems.
Dopamine Receptor Activity
Piribedil acts as a partial agonist at dopamine D2 and D3 receptors.[1][2] This partial agonism is a key feature, as it allows for a "fine-tuning" of the dopaminergic system. In conditions of low dopamine levels, such as in Parkinson's disease, Piribedil can stimulate the receptors to produce a therapeutic effect. In contrast, in the presence of high dopamine concentrations, a partial agonist can act as a functional antagonist, preventing excessive receptor stimulation. Piribedil shows a notable affinity for both D2 and D3 receptor subtypes.[7] Some studies suggest a higher affinity for the D3 receptor subtype.[8] It has very low affinity for the dopamine D1 receptor subtype.[8]
Adrenergic Receptor Activity
In addition to its dopaminergic effects, Piribedil is also an antagonist at α2-adrenergic receptors.[3][9] This antagonistic action at presynaptic α2-adrenoceptors can lead to an increase in the release of norepinephrine, which may contribute to some of the non-motor benefits of Piribedil, such as improved vigilance and cognitive function.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity and functional activity of Piribedil at various dopamine and adrenergic receptor subtypes.
Table 1: Piribedil Binding Affinities (Ki) at Dopamine Receptors
| Receptor Subtype | Ki (nM) | pKi | Species | Reference |
| D2 | 130 | 6.9 | Human (cloned) | [7][10] |
| D3 | 240 | 6.6 | Human (cloned) | [7] |
| D2-like family (D2, D3, D4) | 100 - 1000 | - | Rat brain | [8] |
| D1 | > 10,000 | - | Rat brain | [8] |
Table 2: Piribedil Binding Affinities (Ki) and Functional Antagonism (pKb) at Adrenergic Receptors
| Receptor Subtype | Ki (nM) | pKi | pKb (Antagonist) | Species | Reference |
| α2A | - | 7.1 | 6.5 | Human (cloned) | [10] |
| α2B | - | 6.5 | - | Human (cloned) | [10] |
| α2C | - | 7.2 | 6.9 | Human (cloned) | [10] |
Table 3: Piribedil Functional Activity (IC50/EC50)
| Assay | Receptor Subtype | Activity (nM) | Notes | Reference |
| Inhibition of [3H]7-OH-DPAT binding (IC50) | D3 | 30 - 60 | Potent inhibition | [8] |
| Inhibition of MLL1 methyltransferase (EC50) | - | 180 | - | [11] |
Signaling Pathways
As a dopamine D2/D3 receptor agonist, Piribedil modulates intracellular signaling primarily through the Gαi/o pathway. Its antagonism at α2-adrenergic receptors also involves G protein-coupled receptor (GPCR) signaling.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like Piribedil, the following cascade is initiated:
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein.
-
Dissociation: The Gαi/o-GTP complex dissociates from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream targets, ultimately influencing neuronal excitability and gene expression.
-
Gβγ Signaling: The dissociated Gβγ subunits can also modulate the activity of various effector proteins, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes.
Caption: Dopamine D2/D3 Receptor Signaling Pathway Activated by Piribedil.
Alpha-2 Adrenergic Receptor Antagonism
As an antagonist at α2-adrenergic receptors, Piribedil blocks the inhibitory effect of endogenous norepinephrine on presynaptic nerve terminals.
-
Blockade of Receptor: Piribedil binds to presynaptic α2-adrenergic receptors without activating them.
-
Prevention of Gαi/o Activation: This prevents the binding of norepinephrine and subsequent activation of the Gαi/o pathway.
-
Disinhibition of Neurotransmitter Release: By blocking this inhibitory feedback loop, Piribedil leads to an increased release of norepinephrine from the presynaptic neuron.
Caption: Mechanism of Piribedil as an α2-Adrenergic Receptor Antagonist.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of Piribedil.
Radioligand Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of Piribedil for dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes from cells expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone for D2/D3 receptors).
-
Test compound (Piribedil).
-
Non-specific agent (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific agent), and competitive binding (radioligand + varying concentrations of Piribedil).
-
Incubation: Add the cell membranes to each well and incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Piribedil.
-
Determine the IC50 value (the concentration of Piribedil that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for a Radioligand Binding Assay.
cAMP Functional Assay for D2/D3 Receptor Agonism
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
-
Objective: To determine the functional potency (EC50) of Piribedil as an agonist at dopamine D2/D3 receptors.
-
Materials:
-
Cells stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (Piribedil).
-
cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).
-
Assay buffer.
-
96-well or 384-well plates.
-
-
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of Piribedil to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of Piribedil.
-
The inhibition of forskolin-stimulated cAMP production will result in a dose-dependent decrease in the signal.
-
Determine the EC50 value (the concentration of Piribedil that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
-
Objective: To assess the ability of Piribedil to activate G proteins coupled to dopamine D2/D3 receptors.
-
Materials:
-
Cell membranes expressing the target receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G proteins are in an inactive state at baseline).
-
Test compound (Piribedil).
-
Assay buffer containing MgCl2.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of Piribedil.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of Piribedil.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.
-
Conclusion
Piribedil exhibits a multifaceted mechanism of action as a partial agonist at dopamine D2 and D3 receptors and an antagonist at α2-adrenergic receptors. This unique pharmacological profile underpins its clinical utility in Parkinson's disease and other neurological conditions. The deuterated analog, this compound, is a critical tool for the accurate bioanalysis of Piribedil, with the understanding that its core mechanism of action at the receptor level is identical to that of the parent compound. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important molecule.
References
- 1. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piribedil? [synapse.patsnap.com]
- 4. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]
- 5. piribedil [drugcentral.org]
- 6. This compound|Deuterated Dopamine Agonist [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiparkinsonian agent piribedil displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to the In Vitro Application of Piribedil-D8 in Dopamine Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Piribedil-D8, a deuterated analog of the dopamine agonist Piribedil, in in vitro dopamine receptor binding studies. Piribedil-D8 serves as a valuable tool for the quantitative analysis of Piribedil's interactions with dopamine receptors, offering insights into its therapeutic mechanisms and aiding in the development of novel dopaminergic agents.
Introduction to Piribedil and Piribedil-D8
Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and an antagonist at α2-adrenergic receptors.[1] This dual action contributes to its clinical efficacy in the treatment of Parkinson's disease and other neurological disorders.[2] Piribedil-D8, a stable isotope-labeled version of Piribedil, is instrumental in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. In the context of in vitro binding assays, while Piribedil itself is typically used as the competitor ligand, Piribedil-D8 is crucial for establishing internal standards in liquid chromatography-mass spectrometry (LC-MS) based quantification methods that can be used to analyze the concentration of the unlabeled drug in stock solutions and during the experiment.
Dopamine Receptor Binding Profile of Piribedil
Piribedil exhibits a distinct selectivity profile for dopamine receptor subtypes. It demonstrates a higher affinity for D3 receptors compared to D2 receptors and has a very low affinity for the D1 receptor subtype.[3] This selectivity is a key aspect of its pharmacological action.
Quantitative Binding Data
The following table summarizes the reported in vitro binding affinities of Piribedil for various dopamine receptor subtypes. It is important to note that values may vary between studies due to different experimental conditions, such as the radioligand, tissue preparation, and assay buffer used.
| Receptor Subtype | Ligand/Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Dopamine D3 | Piribedil vs. [3H]7-OH-(R)DPAT | Rat Brain (Limbic Regions) | 30 - 60 | Not Reported | [3] |
| Dopamine D2-like (D2, D3, D4) | Piribedil vs. [3H]spiperone | Rat Brain (Various Regions) | 100 - 1000 | Not Reported | [3] |
| Dopamine D1 | Piribedil | Rat Brain | > 10,000 (>50% inhibition at 10^-5 M) | Not Reported | [3] |
| Dopamine D2 | Piribedil | Not Specified | Not Reported | 130 | Not explicitly found in search |
| Dopamine D3 | Piribedil | Not Specified | Not Reported | 240 | Not explicitly found in search |
Note: Ki values for individual D2 and D3 receptors were not explicitly found in the provided search results and are often derived from IC50 values using the Cheng-Prusoff equation, which requires the Kd of the radioligand.
Dopamine Receptor Signaling Pathways
The differential effects of Piribedil on dopamine receptor subtypes can be understood by examining their respective signaling cascades.
References
- 1. What is the mechanism of Piribedil? [synapse.patsnap.com]
- 2. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 3. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into Metabolic Fates: A Technical Guide to the Application of Deuterated Piribedil in Pathway Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterated piribedil in the study of its metabolic pathways. By leveraging the kinetic isotope effect, deuterium labeling offers a powerful tool to investigate the biotransformation of this dopamine agonist, providing crucial insights for drug development and pharmacological research. This document outlines the rationale, experimental methodologies, and data interpretation associated with the use of deuterated piribedil, supported by detailed protocols and visual representations of relevant signaling pathways.
Introduction: The Rationale for Deuterating Piribedil
Piribedil, a non-ergot dopamine D2/D3 receptor agonist and α2-adrenergic antagonist, is utilized in the treatment of Parkinson's disease.[1] Understanding its metabolic fate is critical for optimizing its therapeutic window, minimizing potential drug-drug interactions, and identifying active or potentially toxic metabolites. Deuterium substitution, the replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP) enzymes.[2] This "kinetic isotope effect" can slow down metabolism at specific sites in the molecule, allowing for a more detailed investigation of metabolic pathways and the identification of primary sites of metabolic attack.[3]
The primary goals of using deuterated piribedil in metabolic studies are:
-
To elucidate the primary and secondary metabolic pathways of piribedil.
-
To identify and characterize the metabolites formed.
-
To determine the enzymes responsible for its metabolism.
-
To assess the potential for metabolic switching to alternative pathways.
-
To investigate the pharmacokinetic profile of piribedil and its deuterated analogs.
Quantitative Data Presentation
While specific quantitative data comparing the metabolism of deuterated and non-deuterated piribedil is not extensively available in public literature, the following tables present a proposed framework for how such data would be structured. This is based on typical outcomes from metabolic stability and pharmacokinetic studies involving deuterated compounds.[4][5]
Table 1: In Vitro Metabolic Stability of Piribedil and Deuterated Analogs in Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Piribedil | Value | Value |
| d8-Piribedil | Hypothetically higher value | Hypothetically lower value |
Note: The hypothetical values for d8-Piribedil reflect the expected decrease in the rate of metabolism due to the kinetic isotope effect.
Table 2: Pharmacokinetic Parameters of Piribedil and d8-Piribedil in a Rat Model
| Parameter | Piribedil | d8-Piribedil |
| Cmax (ng/mL) | Value | Hypothetically higher value |
| Tmax (h) | Value | Value |
| AUC (0-t) (ng·h/mL) | Value | Hypothetically higher value |
| t½ (h) | Value | Hypothetically higher value |
| Clearance (CL) (L/h/kg) | Value | Hypothetically lower value |
Note: The hypothetical values for d8-Piribedil are based on the expected reduced clearance and consequently increased exposure (AUC) and half-life observed with many deuterated drugs.[4][5]
Experimental Protocols
This section details the methodologies for key experiments in the study of deuterated piribedil metabolism.
Synthesis of Deuterated Piribedil (d8-Piribedil)
Objective: To synthesize d8-piribedil by incorporating deuterium into the piperazine ring.
Materials:
-
Piperazine-d8 dihydrochloride
-
2-chloropyrimidine
-
Piperonyl chloride (1-(chloromethyl)-3,4-(methylenedioxy)benzene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 1-(2-pyrimidinyl)piperazine-d8:
-
In a round-bottom flask, dissolve piperazine-d8 dihydrochloride and 2-chloropyrimidine in DMF.
-
Add potassium carbonate as a base.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-pyrimidinyl)piperazine-d8.
-
-
Synthesis of d8-Piribedil:
-
Dissolve the purified 1-(2-pyrimidinyl)piperazine-d8 and piperonyl chloride in a suitable solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base like potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, d8-piribedil, by column chromatography or recrystallization.
-
Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Metabolic Stability Assay
This protocol is designed to assess the metabolic stability of deuterated piribedil in comparison to its non-deuterated counterpart using liver microsomes.[13][14][15][16]
Objective: To determine the half-life and intrinsic clearance of piribedil and d8-piribedil in a liver microsomal incubation.
Materials:
-
Piribedil and d8-piribedil
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally related compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the master mix to 37°C.
-
Initiate the reaction by adding piribedil or d8-piribedil to the master mix to a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see section 3.3).
-
Quantify the remaining parent compound (piribedil or d8-piribedil) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
LC-MS/MS Quantification of Piribedil and d8-Piribedil
This protocol is based on a published method for the sensitive quantification of piribedil and its deuterated internal standard in plasma.[17][18][19]
Objective: To quantify the concentrations of piribedil and d8-piribedil in biological matrices.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini 150 x 4.6 mm, 5 µm).[18]
-
Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer and acetonitrile.[18]
-
Flow Rate: 1 mL/min.[18]
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (if different from the analyte being quantified).
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
Signaling Pathways and Experimental Workflows
The pharmacological effects of piribedil are mediated through its interaction with dopamine D2/D3 receptors and α2-adrenergic receptors. Understanding these pathways is crucial for interpreting the results of metabolic studies.
Dopamine D2/D3 Receptor Signaling Pathway
Piribedil acts as an agonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[20][21][22][23][24]
Caption: Piribedil activates D2/D3 receptors, leading to inhibition of cAMP production.
Alpha-2 Adrenergic Receptor Antagonism
As an antagonist at α2-adrenergic receptors, piribedil blocks the inhibitory effect of these presynaptic autoreceptors, leading to an increased release of norepinephrine. These receptors are also coupled to Gi proteins.[25][26][27][28][29]
Caption: Piribedil blocks presynaptic α2-adrenergic receptors, enhancing norepinephrine release.
Experimental Workflow for Metabolic Stability Analysis
The following diagram illustrates the logical flow of an in vitro metabolic stability study.
Caption: Workflow for determining the in vitro metabolic stability of deuterated piribedil.
Conclusion
The use of deuterated piribedil presents a valuable strategy for in-depth investigation of its metabolic pathways. By slowing down key metabolic processes, researchers can more readily identify metabolites, pinpoint sites of enzymatic action, and gain a clearer understanding of the drug's pharmacokinetic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for designing and interpreting studies aimed at elucidating the metabolic fate of piribedil. While direct comparative data for deuterated piribedil remains to be published, the principles and methodologies outlined here, drawn from established practices in drug metabolism research, provide a clear path forward for scientists in this field.
References
- 1. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic method of piribedil - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106432212A - Synthetic method of piribedil - Google Patents [patents.google.com]
- 8. CN1884280A - Process for the preparation of piribedil - Google Patents [patents.google.com]
- 9. CN101735201A - Preparation method of piribedil - Google Patents [patents.google.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 25. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. youtube.com [youtube.com]
- 28. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 29. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Piribedil D8 in Advancing Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil, a non-ergot dopamine agonist, is a crucial therapeutic agent in the management of Parkinson's disease, addressing both motor and non-motor symptoms.[1][2][3] Its mechanism of action primarily involves the stimulation of dopamine D2 and D3 receptors.[2][4] To facilitate robust and accurate research in the development and clinical monitoring of Piribedil, a stable isotope-labeled internal standard, Piribedil D8, has been synthesized. This deuterated analog serves as an indispensable tool in bioanalytical methodologies, particularly in pharmacokinetic and pharmacodynamic studies, ensuring the precision and reliability of quantitative analyses.[4][5] This technical guide provides an in-depth overview of the applications of this compound in Parkinson's disease research, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological and experimental workflows.
Core Application: Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Piribedil in biological matrices, such as human plasma.[4][6][7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[8][9] This minimizes analytical variability and corrects for matrix effects, leading to highly accurate and precise measurements.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the determination of Piribedil in human plasma using this compound as an internal standard.[6][7]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Calibration Curve Range | 3.4–5952 pg/mL |
| Lower Limit of Quantification (LLOQ) | 3.42 pg/mL[4] |
Table 2: Precision and Accuracy
| Parameter | Intra-day | Inter-day |
| Precision (CV%) | 2.45–9.94% | 2.14–5.47%[4][6][7] |
| Accuracy (% Recovery/Bias) | 92.78–99.97% | 95.73–101.99%[4][6][7] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Piribedil | 96.94%[4][6][7] |
| This compound (Internal Standard) | 111.18%[4][6][7] |
Table 4: Pharmacokinetic Parameters of Piribedil (50 mg prolonged-release tablet)
| Parameter | Mean ± SD |
| Cmax (pg/mL) | 350.91 ± 199.49[7] |
| Tmax (h) | 10.87 ± 10.95[7] |
| AUC0-t (pg·h/mL) | 4618.12 ± 3299.34[7] |
| AUC0-∞ (pg·h/mL) | 4080 ± 3028.12[7] |
Experimental Protocols
A detailed methodology for the quantification of Piribedil in human plasma using this compound is outlined below. This protocol is based on established and validated LC-MS/MS methods.[6][7]
Sample Preparation: Protein Precipitation
-
Aliquot Plasma: Transfer a precise volume of human plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spike Internal Standard: Add a small, precise volume of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.
-
Precipitate Proteins: Add a specific volume of a protein precipitating agent, such as acetonitrile (e.g., 300 µL).
-
Vortex: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 × 4.6 mm, 5 µm) is commonly used.[6][7]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A typical isocratic elution might be 75% ammonium acetate buffer and 25% acetonitrile.[6][7]
-
Flow Rate: A constant flow rate, for instance, 1 mL/min.[6][7]
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected onto the column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Piribedil and this compound are monitored.[6][7]
Visualizations: Signaling Pathways and Experimental Workflows
Piribedil's Mechanism of Action in Parkinson's Disease
Piribedil acts as a D2 and D3 dopamine receptor agonist.[2][4] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, causing motor symptoms. Piribedil directly stimulates the post-synaptic dopamine receptors, thereby mimicking the effect of dopamine and alleviating these symptoms.
Caption: Piribedil's agonistic action on postsynaptic D2/D3 dopamine receptors.
Experimental Workflow for Piribedil Quantification
The following diagram illustrates the typical workflow for the bioanalytical quantification of Piribedil in plasma samples using this compound.
Caption: Workflow for Piribedil quantification in plasma using this compound.
Conclusion
This compound is a critical tool for researchers and drug development professionals in the field of Parkinson's disease. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the quantification of Piribedil in biological matrices. This enables reliable pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring, all of which are essential for the continued development and optimal clinical use of Piribedil in treating Parkinson's disease. The detailed protocols and established quantitative parameters presented in this guide serve as a valuable resource for laboratories conducting research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]
- 4. This compound|Deuterated Dopamine Agonist [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Role of Piribedil D8 in Advancing Neuropharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Piribedil D8, a deuterated analog of the dopamine agonist Piribedil. While its primary application lies in serving as a robust internal standard for analytical quantification, its properties open avenues for broader applications in neuropharmacological studies. This document outlines its core functions, details relevant experimental protocols, and presents key data to facilitate its effective use in research and development.
Core Applications of this compound in Neuropharmacology
This compound is a stable, isotopically labeled version of Piribedil, a non-ergot dopamine D2/D3 receptor partial agonist and α2-adrenergic antagonist used in the treatment of Parkinson's disease.[1][2] The substitution of eight hydrogen atoms with deuterium on the piperazine ring provides a distinct mass signature, making it an invaluable tool in neuropharmacological research, primarily in the following roles:
-
Internal Standard in Bioanalytical Methods: The most prevalent use of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Its chemical similarity to Piribedil ensures it behaves nearly identically during sample extraction, chromatographic separation, and ionization, thus effectively correcting for variability and enhancing the accuracy and precision of Piribedil quantification in biological matrices.[1]
-
Metabolic Stability and Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic profile of a drug by slowing the rate of enzymatic metabolism at the site of deuteration (the kinetic isotope effect). While not extensively documented for this compound, this property could be exploited in metabolic stability assays to investigate the metabolic pathways of Piribedil. By comparing the metabolism of Piribedil and this compound, researchers can gain insights into the specific sites of metabolic attack.
-
Potential Tracer in In Vivo Studies: Although not yet widely reported, deuterated compounds are increasingly being explored as tracers in in vivo studies, including Positron Emission Tomography (PET) imaging, to improve metabolic stability and imaging characteristics.[3] this compound could potentially be used to trace the distribution and metabolism of Piribedil in preclinical models, offering a non-radioactive alternative for certain applications.
Experimental Protocols
Quantification of Piribedil in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the determination of Piribedil in human plasma.[1][4]
Objective: To accurately quantify the concentration of Piribedil in human plasma samples.
Materials:
-
Piribedil and this compound analytical standards
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (ultrapure)
-
C18 Phenomenex Gemini column (150 × 4.6mm, 5 µm) or equivalent
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Workflow Diagram:
In Vitro Dopamine D2/D3 Receptor Binding Assay
This generalized protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Piribedil) for dopamine D2/D3 receptors. This compound could be used as a competitor in such assays to compare its binding affinity to the non-deuterated form.
Objective: To determine the inhibitory concentration (IC50) of a test compound at dopamine D2/D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors
-
Radioligand (e.g., [3H]Spiperone or [3H]7-OH-DPAT)
-
Test compound (Piribedil or this compound)
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram:
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in bioanalytical methods and the receptor binding properties of its parent compound, Piribedil.
Table 1: LC-MS/MS Method Validation Parameters for Piribedil Quantification using this compound as Internal Standard
| Parameter | Value | Reference |
| Linearity Range | 3.4–5952 pg/mL | [1][4] |
| Lower Limit of Quantification (LLOQ) | 3.4 pg/mL | [1] |
| Intra-day Precision (%CV) | 2.45–9.94% | [1][4] |
| Inter-day Precision (%CV) | 2.14–5.47% | [1][4] |
| Intra-day Accuracy (% Recovery) | 92.78–99.97% | [1][4] |
| Inter-day Accuracy (% Recovery) | 95.73–101.99% | [1][4] |
| Recovery of Piribedil | 96.94% | [1][4] |
| Recovery of this compound (IS) | 111.18% | [1][4] |
| Retention Time of Piribedil | ~3.98 min | [1] |
| Retention Time of this compound | ~3.62 min | [1] |
Table 2: In Vitro Receptor Affinity of Piribedil
| Receptor Subtype | Ligand | IC50 (nM) | Brain Region | Reference |
| Dopamine D3 | [3H]7-OH-DPAT | 30 - 60 | Islands of Calleja | [5] |
| Dopamine D2-like family | [3H]Spiperone | 100 - 1000 | Caudate putamen, Olfactory tubercles, Nucleus accumbens | [5] |
| Dopamine D1 | - | > 10,000 | - | [5] |
Conclusion
This compound is a critical tool for the precise and accurate quantification of Piribedil in biological samples, underpinning essential pharmacokinetic and bioequivalence studies. Its role as an internal standard is well-established and validated. While its direct application in mechanistic neuropharmacological studies is less documented, the inherent properties of deuterated compounds suggest potential for its use in metabolic pathway elucidation and as a stable tracer in in vivo research. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this compound into their neuropharmacological investigations, ultimately contributing to a deeper understanding of dopaminergic systems and the development of improved therapeutics for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Picogram-Level Quantification of Piribedil in Human Plasma by LC-MS/MS Method Using SCEIX QTRAP® 5500 System: Applicati… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Effect of piribedil and its metabolite, S584, on brain lipid peroxidation in vitro and in vivo [ouci.dntb.gov.ua]
- 5. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Piribedil D8 in Biological Matrices: A Technical Overview
An in-depth guide for researchers and drug development professionals on the stability of the deuterated internal standard of Piribedil in human plasma, with considerations for other biological matrices.
This technical guide provides a comprehensive overview of the stability of Piribedil D8, a commonly used internal standard in the bioanalysis of the anti-Parkinson's agent Piribedil. A thorough understanding of the stability of an analyte and its deuterated analogue in biological matrices is crucial for the development of robust and reliable bioanalytical methods, ensuring accurate pharmacokinetic and toxicokinetic assessments. This document summarizes key stability data in human plasma, outlines the experimental protocols for stability assessment, and visualizes the analytical workflow and the pharmacological signaling pathway of Piribedil.
Quantitative Stability Data in Human Plasma
The stability of Piribedil has been rigorously evaluated in human plasma under various storage and handling conditions. As this compound is a stable isotope-labeled internal standard, its stability is expected to be comparable to that of Piribedil. The following tables summarize the stability data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]
Table 1: Short-Term and Post-Preparative Stability of Piribedil in Human Plasma [1][2]
| Stability Condition | Matrix | Temperature | Duration | Analyte Concentration (pg/mL) | Accuracy (%) | Precision (% CV) |
| Benchtop (Short-Term) | Human Plasma | Room Temperature | 24 hours | Low QC | 95.73 - 101.99 | 2.14 - 5.47 |
| High QC | 95.73 - 101.99 | 2.14 - 5.47 | ||||
| Autosampler | Processed Extract | 25°C | 48 hours | Low QC | 92.78 - 99.97 | 2.45 - 9.94 |
| High QC | 92.78 - 99.97 | 2.45 - 9.94 | ||||
| Post-Preparative | Processed Extract | Instrumentation Room | 24 hours | Low QC | 92.78 - 99.97 | 2.45 - 9.94 |
| High QC | 92.78 - 99.97 | 2.45 - 9.94 |
Table 2: Freeze-Thaw and Long-Term Stability of Piribedil in Human Plasma [1][2]
| Stability Condition | Matrix | Temperature | Duration/Cycles | Analyte Concentration (pg/mL) | Accuracy (%) | Precision (% CV) |
| Freeze-Thaw | Human Plasma | -70°C to Room Temperature | 5 Cycles | Low QC | 95.73 - 101.99 | 2.14 - 5.47 |
| High QC | 95.73 - 101.99 | 2.14 - 5.47 | ||||
| Long-Term | Human Plasma | -70°C | 11 Days | Low QC | 95.73 - 101.99 | 2.14 - 5.47 |
| High QC | 95.73 - 101.99 | 2.14 - 5.47 |
Experimental Protocols
The stability of Piribedil and its deuterated internal standard, this compound, is typically assessed as part of the bioanalytical method validation process, following guidelines from regulatory agencies such as the FDA and EMA.[1][3]
Methodology for Stability Assessment in Human Plasma
A validated LC-MS/MS method was utilized to determine the concentration of Piribedil in human plasma samples.[1][2][4]
1. Sample Preparation:
-
Extraction: Protein precipitation is a common and efficient method for extracting Piribedil from plasma.[1][2] Acetonitrile is added to the plasma sample to precipitate proteins.
-
Internal Standard: A known concentration of this compound is added to all samples, including calibration standards and quality control (QC) samples, before extraction.
-
Centrifugation: The mixture is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing the analyte and internal standard.
-
Injection: An aliquot of the supernatant is injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The analyte and internal standard are separated from endogenous plasma components on a C18 reverse-phase column.[1][2] An isocratic mobile phase consisting of ammonium acetate buffer and acetonitrile is typically used.[1][2]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[1][2] The MRM transitions monitored are m/z 299/135 for Piribedil and m/z 307/135 for this compound.[1][2]
3. Stability Evaluation:
-
QC Samples: Stability is evaluated using low and high concentration quality control (QC) samples.
-
Benchtop Stability: QC samples are kept at room temperature for a specified period (e.g., 24 hours) before processing and analysis.[1][2]
-
Autosampler Stability: Processed QC samples are stored in the autosampler at a specific temperature (e.g., 25°C) for a defined duration (e.g., 48 hours) before injection.[1][2]
-
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., five cycles) from the storage temperature (e.g., -70°C) to room temperature before analysis.[1][2]
-
Long-Term Stability: QC samples are stored at a low temperature (e.g., -70°C) for an extended period (e.g., 11 days) and then analyzed.[1][2]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the typical workflow for assessing the stability of this compound in a biological matrix.
Caption: Experimental workflow for this compound stability assessment.
Signaling Pathway of Piribedil
Piribedil exerts its therapeutic effects primarily through its interaction with dopamine and adrenergic receptors. The following diagram illustrates the principal signaling pathways.
Caption: Piribedil's dual-action signaling pathway.
Stability in Other Biological Matrices: Blood and Urine
While comprehensive stability data for this compound is well-established in human plasma, there is a lack of specific published stability studies for this deuterated internal standard in whole blood and urine. However, some general principles can be applied:
-
Blood: The stability of drugs in whole blood can be more complex than in plasma due to the presence of cellular components and enzymes. It is crucial to assess the potential for enzymatic degradation and to determine if the analyte partitions into red blood cells. For Piribedil, prompt processing of blood samples to obtain plasma is recommended to minimize potential stability issues.
-
Urine: The stability of analytes in urine can be influenced by pH, temperature, and the presence of enzymes or bacteria. For Piribedil analysis in urine, it is advisable to stabilize the samples by adjusting the pH and storing them at low temperatures (e.g., -20°C or -70°C) shortly after collection.
Given the absence of specific data, it is strongly recommended that dedicated stability studies be conducted for this compound in blood and urine if these matrices are to be used for quantitative analysis. The experimental protocols would be similar to those described for plasma, with appropriate modifications for the specific matrix.
Conclusion
Piribedil and its deuterated internal standard, this compound, have demonstrated excellent stability in human plasma under a range of conditions typically encountered during sample handling, storage, and analysis. The provided data and protocols offer a solid foundation for the development and validation of bioanalytical methods for Piribedil. For analyses in other biological matrices such as blood and urine, it is imperative to conduct specific stability evaluations to ensure the integrity and reliability of the analytical results. The dual-action mechanism of Piribedil on both dopaminergic and adrenergic pathways underscores its therapeutic utility in managing the complex symptoms of Parkinson's disease.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Piribedil sustained-release tablet and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Introduction [pharmacia.pensoft.net]
- 5. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
Piribedil-d8 as a Tracer in Preclinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil, a non-ergot dopamine agonist, is a crucial therapeutic agent in the management of Parkinson's disease, utilized both as a monotherapy and in conjunction with levodopa to alleviate motor symptoms.[1][2][3] Its unique dual mechanism of action, involving partial agonism of dopamine D2 and D3 receptors and antagonism of alpha-2 adrenergic receptors, underpins its clinical efficacy.[1][4] In the realm of preclinical research and drug development, the accurate quantification of Piribedil in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This is where Piribedil-d8, a deuterated analog of Piribedil, serves as an indispensable tool. This technical guide provides a comprehensive overview of the role of Piribedil-d8 as a tracer, specifically as an internal standard, in preclinical research, detailing its mechanism, experimental protocols, and data analysis.
Core Concept: Piribedil-d8 as a Bioanalytical Tracer
Piribedil-d8 is the deuterium-labeled version of Piribedil, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[5] In preclinical studies, Piribedil-d8 is added in a known, fixed concentration to biological samples (e.g., plasma, brain tissue) containing unknown concentrations of Piribedil. Because Piribedil-d8 is chemically identical to Piribedil, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled Piribedil by a mass spectrometer. This allows for the precise and accurate quantification of Piribedil by correcting for any analyte loss during the analytical process.
Mechanism of Action of Piribedil
Piribedil exerts its therapeutic effects through a dual mechanism of action. It primarily acts as a partial agonist at dopamine D2 and D3 receptors, mimicking the action of dopamine in the brain to compensate for the dopaminergic neuron degeneration seen in Parkinson's disease.[4] This stimulation of dopamine receptors helps to alleviate motor symptoms such as tremors, rigidity, and bradykinesia.[4] Additionally, Piribedil functions as an antagonist at alpha-2 adrenergic receptors, which enhances norepinephrine release and may contribute to improved alertness and cognitive function.[4]
Below is a diagram illustrating the signaling pathway of Piribedil.
Experimental Protocols
The use of Piribedil-d8 as an internal standard is central to liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Piribedil in biological matrices. Below is a detailed methodology for a typical preclinical bioanalytical experiment.
Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., rat plasma, brain homogenate) at predetermined time points following the administration of Piribedil.
-
Internal Standard Spiking: To a defined volume of the biological sample (e.g., 100 µL of plasma), add a small volume of a known concentration of Piribedil-d8 solution (e.g., 10 µL of 100 ng/mL Piribedil-d8 in methanol).
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.[6][7] Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains both Piribedil and Piribedil-d8, to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analytes.
The following diagram illustrates the experimental workflow for sample preparation.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography system. A C18 column is commonly used for the separation of Piribedil and Piribedil-d8.[6][7] An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed to separate the analytes from other matrix components.[6][7]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Piribedil and Piribedil-d8 using Multiple Reaction Monitoring (MRM).[6][7][8]
-
Quantification: The peak area of the Piribedil transition is measured and normalized to the peak area of the Piribedil-d8 internal standard transition. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Piribedil and a fixed concentration of Piribedil-d8. The concentration of Piribedil in the unknown samples is then determined by interpolating the peak area ratio against the calibration curve.
Data Presentation
Quantitative data from bioanalytical method validation studies are crucial for assessing the reliability and robustness of the assay. The tables below summarize typical validation parameters for an LC-MS/MS method for Piribedil quantification using Piribedil-d8 as an internal standard, based on published literature.[6][7][8]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18 Phenomenex Gemini (150 x 4.6mm, 5 µm)[6][7] |
| Mobile Phase | 75% Ammonium Acetate Buffer (10 mM) and 25% Acetonitrile[6][7] |
| Flow Rate | 1 mL/min[6][7] |
| Run Time | 5 min[6][7] |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+)[6][7][8] |
| MRM Transition (Piribedil) | m/z 299/135[6][7][8] |
| MRM Transition (Piribedil-d8) | m/z 307/135[6][7][8] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 3.4 - 5952 pg/mL[6][7][8] |
| Precision (%RSD) | |
| Intra-day | 2.45 - 9.94%[6][7][8] |
| Inter-day | 2.14 - 5.47%[6][7][8] |
| Accuracy (% Bias) | |
| Intra-day | 92.78 - 99.97%[6][7][8] |
| Inter-day | 95.73 - 101.99%[6][7][8] |
| Recovery | |
| Piribedil | 96.94%[6][7][8] |
| Piribedil-d8 (IS) | 111.18%[6][7][8] |
| Stability | |
| Bench-top (24h) | Stable[6][7] |
| Autosampler (48h) | Stable[6][7] |
| Freeze-Thaw Cycles (5) | Stable[6][7] |
| Long-term Freezer (-70°C, 11 days) | Stable[6][7] |
Conclusion
Piribedil-d8 is a critical tool in the preclinical evaluation of Piribedil. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the quantification of Piribedil in complex biological matrices. The detailed experimental protocols and robust validation data presented in this guide underscore the reliability of this approach. For researchers and scientists in drug development, a thorough understanding of the application of Piribedil-d8 is essential for conducting high-quality preclinical studies that can effectively inform clinical development and therapeutic use of Piribedil.
References
- 1. Piribedil D8|Deuterated Dopamine Agonist [benchchem.com]
- 2. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]
- 4. What is the mechanism of Piribedil? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
Methodological & Application
Application Note: High-Throughput Analysis of Piribedil in Human Plasma using Piribedil-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piribedil is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and in managing cognitive and motor deficits. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive, simple, and rapid LC-MS/MS method for the quantification of piribedil in human plasma, employing piribedil-d8 as an internal standard to ensure accuracy and precision. The use of a deuterated internal standard is a best practice in quantitative LC-MS/MS, as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and instrumental variability.[1][2]
Experimental Protocols
Materials and Reagents
-
Analytes: Piribedil and its deuterated internal standard (IS), Piribedil-d8, were sourced from ALSACHIM (Illkirch-Graffenstaden, France).[3]
-
Solvents: LC-MS grade methanol, acetonitrile, and water were obtained from Merck (Darmstadt, Germany).[3]
-
Buffers: Ammonium acetate and acetic acid were procured from Merck and ISOLAB (Eschau, Germany), respectively.[3]
-
Biological Matrix: Human K2EDTA plasma was obtained from the Pharmaceutical Research Unite (PRU) clinical site (Amman, Jordan).[3]
Instrumentation and Conditions
A Shimadzu HPLC-LCMS 8060 system equipped with a triple quadrupole mass analyzer was used for this analysis.[3]
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LCMS 8060 |
| Analytical Column | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 75% Ammonium Acetate Buffer (10 mM) and 25% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Run Time | 5.0 minutes |
| Autosampler Temperature | 4 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Piribedil: 299 -> 135 m/zPiribedil-d8 (IS): 307 -> 135 m/z |
| Gas | Nitrogen (Desolvation Gas) at a flow rate of 3 L/min |
| Software | Lab solution software, version 5.9.1 from Shimadzu |
Standard and Quality Control Sample Preparation
-
Stock Solutions: Primary stock solutions of Piribedil and Piribedil-d8 were prepared in methanol at a concentration of 0.2 µg/mL.[3]
-
Working Solutions: Working standard solutions were prepared by serial dilution of the stock solutions with the mobile phase.
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking known concentrations of Piribedil into blank human plasma.
Sample Preparation Protocol
The protein precipitation method was employed for the extraction of Piribedil from human plasma.[3][4]
-
Aliquoting: Take 100 µL of the plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Spiking: Add a specified amount of Piribedil-d8 internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Method Validation and Performance
The method was fully validated according to FDA and EMA guidelines.[3][4]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 3.4–5952 pg/mL for Piribedil in human plasma.[3][4] The lower limit of quantification (LLOQ) was established at 3.4 pg/mL.[4]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four different concentration levels (LLOQ, low, medium, and high QC).
Table 2: Precision and Accuracy of Piribedil Quantification
| Intra-day (n=6) | Inter-day (n=18) | |
| Precision (%CV) | 2.45 - 9.94 | 2.14 - 5.47 |
| Accuracy (%) | 92.78 - 99.97 | 95.73 - 101.99 |
Recovery
The extraction recovery of Piribedil and the internal standard was consistent and reproducible.
Table 3: Extraction Recovery
| Analyte | Mean Recovery (%) |
| Piribedil | 96.94 |
| Piribedil-d8 (IS) | 111.18 |
Stability
Piribedil demonstrated acceptable stability in human plasma under various storage and handling conditions.
Table 4: Stability of Piribedil in Human Plasma
| Condition | Duration | Stability Assessment |
| Bench-top | 24 hours | Stable |
| Autosampler | 48 hours | Stable |
| Post-preparative | 24 hours | Stable |
| Freeze-Thaw Cycles | 5 cycles | Stable |
| Long-term Freezer Storage | 11 days | Stable at -70 °C |
Workflow and Pathway Diagrams
Experimental Workflow for Piribedil Analysis
Caption: Workflow for the LC-MS/MS analysis of Piribedil in human plasma.
Logical Relationship of Method Validation
Caption: Key parameters for a validated bioanalytical method.
Application to a Pharmacokinetic Study
This validated LC-MS/MS method was successfully applied to a bioequivalence study of a 50 mg prolonged-release tablet formulation of piribedil in 15 healthy male volunteers.[3][4] The results of the pharmacokinetic study demonstrated the method's suitability for determining the pharmacokinetic parameters of piribedil in human subjects.[3] The average maximum plasma concentration (Cmax) was found to be 350.91 ± 199.49 pg/mL, which was reached at an average time (Tmax) of 10.87 ± 10.95 hours.[3]
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and robust approach for the quantification of piribedil in human plasma. The use of piribedil-d8 as an internal standard ensures high accuracy and precision, making this method well-suited for high-throughput bioanalysis in clinical and research settings. The simple protein precipitation extraction procedure further enhances the method's efficiency.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Piribedil in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Piribedil in human plasma, utilizing Piribedil D8 as a stable isotope-labeled internal standard. The protocol employs a straightforward protein precipitation extraction technique, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid isocratic elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method has been validated according to FDA and EMA guidelines and is well-suited for pharmacokinetic and bioequivalence studies.
Introduction
Piribedil is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease.[1][2] Accurate and reliable quantification of Piribedil in biological matrices is essential for pharmacokinetic profiling, dose optimization, and bioequivalence assessment. This application note presents a validated LC-MS/MS method designed for researchers, scientists, and drug development professionals, offering a detailed protocol for the precise measurement of Piribedil in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for variability during sample preparation and analysis.[3][4]
Experimental
Materials and Reagents
-
Piribedil reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water[5]
-
Ammonium acetate[5]
-
Human plasma with K2EDTA as anticoagulant[5]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini)[5]
-
Microcentrifuge
-
Vortex mixer
Standard and Quality Control Sample Preparation
Stock solutions of Piribedil and this compound were prepared in methanol.[5] Working standard solutions were prepared by diluting the stock solutions with an appropriate solvent. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the working standard solutions to achieve the desired concentrations.[5]
Protocols
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of Piribedil and the internal standard from human plasma.[5][6]
-
Pipette 500 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.[5]
-
Transfer 180 µL of the clear supernatant into an HPLC vial for LC-MS/MS analysis.[5]
References
- 1. Piribedil | C16H18N4O2 | CID 4850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piribedil dihydrochloride (CAS 1451048-94-4): R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of Piribedil with Piribedil-d8 Internal Standard
These application notes provide detailed methodologies for the quantitative analysis of piribedil in biological matrices, utilizing piribedil-d8 as an internal standard. The protocols are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation techniques including protein precipitation, solid-phase extraction, and liquid-liquid extraction, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Piribedil is a non-ergot dopamine agonist used in the treatment of Parkinson's disease. Accurate and reliable quantification of piribedil in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Piribedil-d8, a stable isotope-labeled analog, is the recommended internal standard for these analyses as it closely mimics the chemical and physical properties of piribedil, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.[1]
This document outlines three common sample preparation techniques for the extraction of piribedil and piribedil-d8 from plasma, serum, or urine prior to LC-MS/MS analysis.
Analytical Technique: LC-MS/MS
The primary analytical technique for the quantification of piribedil and piribedil-d8 is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and a wide linear dynamic range.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reversed-phase C18 column, such as a Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm), is commonly used for separation.[2][3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[2][3]
-
Ionization: Positive ion electrospray ionization (ESI+) is suitable for the analysis of piribedil.[1][4]
-
Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode.[1][4]
Sample Preparation Techniques
The choice of sample preparation technique depends on the required sample cleanliness, sensitivity, and throughput. The following sections detail three widely used methods.
Protein Precipitation (PPT)
Protein precipitation is a simple, rapid, and cost-effective method for removing proteins from biological samples. It is well-suited for high-throughput analysis.
Application Note:
This protocol describes a protein precipitation method for the extraction of piribedil and piribedil-d8 from human plasma. The use of acetonitrile as the precipitating agent provides efficient protein removal and good recovery of the analytes.[2][3] This method has been successfully applied to a bioequivalence study of piribedil formulations.[2][4]
Experimental Protocol:
-
Transfer 500 µL of the plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of the piribedil-d8 internal standard working solution (e.g., 26.02 ng/mL in methanol).[2]
-
Vortex the sample for 30 seconds.
-
Add 1 mL of cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 180 µL) of the supernatant into the LC-MS/MS system for analysis.[2]
Quantitative Data Summary (Protein Precipitation Method)
| Parameter | Value | Reference |
| Linearity Range | 3.4 - 5952 pg/mL | [2][4] |
| Intra-day Precision (%CV) | 2.45 - 9.94% | [2][4] |
| Inter-day Precision (%CV) | 2.14 - 5.47% | [2][4] |
| Intra-day Accuracy (%Recovery) | 92.78 - 99.97% | [2][4] |
| Inter-day Accuracy (%Recovery) | 95.73 - 101.99% | [2][4] |
| Recovery of Piribedil | 96.94% | [2][4] |
| Recovery of Piribedil-d8 | 111.18% | [2][4] |
Workflow Diagram:
References
- 1. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 2. Solid-phase extraction of piribedil and its metabolites from plasma and urine without and after deconjugation, by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Piribedil-d8 for Robust Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Piribedil-d8 (deuterated Piribedil) in pharmacokinetic (PK) studies in animal models. Piribedil-d8 is an ideal stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis of Piribedil. Its use ensures high accuracy and precision in quantifying Piribedil concentrations in biological matrices, which is critical for the reliable determination of key pharmacokinetic parameters. This note outlines the methodologies for conducting in-vivo animal studies, sample preparation, and bioanalytical quantification, along with representative data and visualizations to guide researchers in their study design and execution.
Introduction
Piribedil is a non-ergot dopamine agonist with D2/D3 receptor selectivity, used in the treatment of Parkinson's disease.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile through pharmacokinetic studies is fundamental for drug development and establishing therapeutic regimens. The use of a stable isotope-labeled internal standard, such as Piribedil-d8, is the gold standard for quantitative bioanalysis using LC-MS/MS. Piribedil-d8 has identical physicochemical properties to Piribedil but a distinct mass, allowing it to co-elute chromatographically and experience similar matrix effects, thus correcting for variability during sample preparation and analysis.[4][5][6]
Quantitative Data Summary
The following tables summarize key parameters for the bioanalysis of Piribedil using Piribedil-d8 as an internal standard, based on established LC-MS/MS methods.
Table 1: LC-MS/MS Parameters for Piribedil and Piribedil-d8 [4][5][6]
| Parameter | Piribedil | Piribedil-d8 (Internal Standard) |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode |
| Multiple Reaction Monitoring (MRM) Transition | m/z 299 -> 135 | m/z 307 -> 135 |
| Collision Energy | Analyte-specific (requires optimization) | Analyte-specific (requires optimization) |
| Dwell Time | Instrument-specific (e.g., 200 ms) | Instrument-specific (e.g., 200 ms) |
Table 2: Bioanalytical Method Validation Parameters [4][5]
| Parameter | Typical Performance |
| Linearity Range | 3.4 - 5952 pg/mL |
| Intra-day Precision (%CV) | 2.45 - 9.94% |
| Inter-day Precision (%CV) | 2.14 - 5.47% |
| Intra-day Accuracy (%) | 92.78 - 99.97% |
| Inter-day Accuracy (%) | 95.73 - 101.99% |
| Recovery (Analyte) | ~96.94% |
| Recovery (Internal Standard) | ~111.18% |
Experimental Protocols
Animal Model Pharmacokinetic Study Protocol
This protocol describes a typical pharmacokinetic study in rats.
Materials:
-
Piribedil
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate animals for at least 7 days prior to the study with free access to food and water.
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Prepare the dosing solution of Piribedil in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of Piribedil (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]
-
Collect blood into K2-EDTA tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[4]
-
Transfer the supernatant (plasma) to clean polypropylene tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Sample Preparation and LC-MS/MS Analysis Protocol
This protocol details the extraction of Piribedil from plasma samples and subsequent analysis.
Materials:
-
Piribedil-d8 internal standard solution (in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate buffer (10 mM)
-
C18 HPLC column (e.g., Phenomenex Gemini 150 x 4.6 mm, 5 µm)[4]
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, standard, and quality control sample, add 10 µL of the Piribedil-d8 internal standard solution.
-
Protein Precipitation:
-
Sample Injection:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.[4]
-
-
LC-MS/MS Analysis:
-
Data Analysis: Quantify the concentration of Piribedil in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Experimental Workflow for Animal Pharmacokinetic Study
Caption: Workflow for a typical animal pharmacokinetic study.
Bioanalytical Workflow for Piribedil Quantification
Caption: Bioanalytical workflow using Piribedil-d8.
Metabolism of Piribedil
Studies in rats have shown that Piribedil undergoes metabolism to form several compounds, including catechol (M1), p-hydroxylated (M2), and N-oxide (M3) metabolites.[7] However, these metabolites are found in only trace amounts in the brain and do not appear to contribute significantly to the central dopaminergic effects of Piribedil in this species.[7] The primary pharmacological activity is attributed to the parent drug. The use of Piribedil-d8 as an internal standard is advantageous as its metabolic fate is expected to be identical to that of Piribedil, ensuring that any potential metabolic instability during sample handling affects both the analyte and the internal standard equally.
Conclusion
Piribedil-d8 is an essential tool for the accurate and precise quantification of Piribedil in biological matrices for pharmacokinetic studies in animal models. The detailed protocols and data presented in this application note provide a robust framework for researchers to design and execute reliable bioanalytical methods. The use of a stable isotope-labeled internal standard like Piribedil-d8 is critical for generating high-quality pharmacokinetic data to support drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson's disease: pathological mechanisms and actions of piribedil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Kinetics of piribedil and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Piribedil and its Metabolites in Plasma using Piribedil-D8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease. It acts as a D2 and D3 receptor agonist, stimulating dopamine signaling in the brain. To support pharmacokinetic and pharmacodynamic studies, a robust and sensitive analytical method for the quantification of piribedil and its major metabolites in plasma is crucial. This document provides a detailed application note and protocol for the simultaneous determination of piribedil and its p-hydroxylated, catechol, and N-oxide metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with piribedil-D8 as an internal standard.
Analytical Method Overview
The method utilizes protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. Piribedil-D8 is used as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Workflow
Figure 1: Experimental workflow for the analysis of Piribedil in plasma.
Experimental Protocols
Materials and Reagents
-
Piribedil reference standard
-
Piribedil-D8 internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
-
To a 500 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of Piribedil-D8 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 5 minutes
Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions: The following table summarizes the MRM transitions for piribedil, its metabolites, and the internal standard. The transitions for the metabolites are predicted based on the fragmentation pattern of piribedil and common fragmentation pathways of hydroxylated and N-oxide compounds, as specific experimental data was not available in the reviewed literature.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piribedil | 299.2 | 135.1 | 35 |
| Piribedil-D8 (IS) | 307.2 | 135.1 | 35 |
| p-Hydroxylated Piribedil | 315.2 | 135.1 | 35 |
| Catechol Piribedil | 331.2 | 135.1 | 35 |
| Piribedil N-oxide | 315.2 | 299.2 | 25 |
-
Source Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of piribedil in human plasma, as reported in a published study.[1]
| Parameter | Result |
| Linearity Range | 3.4 - 5952 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | 2.45 - 9.94% |
| Inter-day Precision (%CV) | 2.14 - 5.47% |
| Intra-day Accuracy (%) | 92.78 - 99.97% |
| Inter-day Accuracy (%) | 95.73 - 101.99% |
| Recovery of Piribedil (%) | 96.94% |
| Recovery of Piribedil-D8 (%) | 111.18% |
Piribedil Signaling Pathway
Piribedil exerts its therapeutic effects by acting as an agonist at dopamine D2 and D3 receptors. The activation of these G protein-coupled receptors (GPCRs) triggers downstream signaling cascades that modulate neuronal activity.
Figure 2: Simplified signaling pathway of Piribedil via Dopamine D2/D3 receptors.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of piribedil and its major metabolites in human plasma using Piribedil-D8 as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research. The provided diagrams offer a clear visualization of the experimental workflow and the pharmacological mechanism of action of piribedil. Researchers and scientists can adapt and validate this method for their specific laboratory settings and research needs.
References
Bioanalytical Method Validation for Piribedil using Piribedil D8 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the bioanalytical method validation of Piribedil in human plasma using its deuterated stable isotope, Piribedil D8, as an internal standard (IS). The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is rapid, sensitive, and robust, suitable for pharmacokinetic studies and bioequivalence trials.
Introduction
Piribedil is a non-ergot dopamine agonist used in the treatment of Parkinson's disease. Accurate and reliable quantification of Piribedil in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving method accuracy and precision.
This application note details a validated LC-MS/MS method for the determination of Piribedil in human plasma, adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]
Physicochemical Properties of Piribedil and this compound:
| Property | Piribedil | This compound |
| Molecular Formula | C₁₆H₁₈N₄O₂ | C₁₆H₁₀D₈N₄O₂ |
| Molecular Weight | 298.34 g/mol [3] | 306.4 g/mol [4] |
| Chemical Structure | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine[3] | 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine[4] |
Experimental Protocols
Materials and Reagents
-
Piribedil reference standard (≥98% purity)
-
This compound internal standard (≥97% purity)[5]
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or Milli-Q)
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following is a representative configuration:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP® 5500 System or equivalent[6]
-
Analytical Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent[7]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Piribedil and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Piribedil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The this compound working solution is prepared by diluting its stock solution.
Sample Preparation
The protein precipitation method is a simple and rapid technique for sample preparation.[7]
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 75% Ammonium acetate buffer (10 mM) and 25% Acetonitrile[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes[7] |
Mass Spectrometry:
| Parameter | Piribedil | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] | Electrospray Ionization (ESI), Positive[8] |
| MRM Transition | m/z 299 -> 135[8] | m/z 307 -> 135[8] |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines, which are now largely harmonized under the ICH M10 guideline.[1][9][10] The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters for bioanalytical method validation.
Selectivity
Selectivity was assessed by analyzing blank human plasma from at least six different sources. No significant interfering peaks were observed at the retention times of Piribedil and this compound.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 3.42–5952 pg/mL.[8] The lower limit of quantification (LLOQ) was established at 3.42 pg/mL, with a signal-to-noise ratio greater than 10.[4]
Calibration Curve Summary:
| Parameter | Value |
| Concentration Range | 3.42–5952 pg/mL[8] |
| Regression Equation | y = mx + c (weighted 1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.
Accuracy and Precision Data:
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 3.42 | 9.78 | 99.97 | 5.47 | 101.99 |
| Low | - | 2.45 - 9.94 | 92.78 - 99.97 | 2.14 - 5.47 | 95.73 - 101.99 |
| Medium | - | 2.45 - 9.94 | 92.78 - 99.97 | 2.14 - 5.47 | 95.73 - 101.99 |
| High | - | 2.45 - 9.94 | 92.78 - 99.97 | 2.14 - 5.47 | 95.73 - 101.99 |
| Data synthesized from reported ranges.[8] |
Recovery and Matrix Effect
The extraction recovery of Piribedil and the internal standard was consistent and reproducible.
Recovery and Matrix Effect Summary:
| Analyte | Mean Recovery (%) |
| Piribedil | 96.94[8] |
| This compound | 111.18[8] |
No significant matrix effect was observed, indicating that endogenous plasma components did not interfere with the ionization of the analyte and the internal standard.
Stability
The stability of Piribedil in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.
Stability Data:
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top | 24 hours | Stable[8] |
| Autosampler | 48 hours | Stable[8] |
| Freeze-thaw Cycles (-70°C) | 5 cycles | Stable[8] |
| Long-term Storage (-70°C) | 11 days | Stable[8] |
Discussion
The described LC-MS/MS method offers several advantages over other analytical techniques for Piribedil quantification, such as HPLC with UV or fluorescence detection.[7][11][12] The primary benefits include higher sensitivity, greater selectivity, and a shorter run time. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects.
The validation results demonstrate that this method is reliable and suitable for the quantitative determination of Piribedil in human plasma for pharmacokinetic and bioequivalence studies, in accordance with international regulatory guidelines.[13][14]
Conclusion
This application note provides a detailed protocol for a fully validated LC-MS/MS method for the quantification of Piribedil in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical industry.
References
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Piribedil | C16H18N4O2 | CID 4850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H18N4O2 | CID 12804974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. Picogram-Level Quantification of Piribedil in Human Plasma by LC-MS/MS Method Using SCEIX QTRAP® 5500 System: Applicati… [ouci.dntb.gov.ua]
- 7. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Determination of piribedil and its basic metabolites in plasma by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 13. database.ich.org [database.ich.org]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application of Piribedil D8 in bioequivalence studies of Piribedil formulations.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and other neurological disorders.[1][2][3] To ensure the therapeutic interchangeability between a new generic formulation and the innovator product, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient. A critical component of the analytical methodology for these studies is the use of a stable, isotopically labeled internal standard to ensure accuracy and precision in the quantification of the drug in biological matrices. Piribedil D8, a deuterated analog of Piribedil, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods due to its similar physicochemical properties to Piribedil and its distinct mass-to-charge ratio (m/z).[1][4]
This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of Piribedil formulations.
Analytical Method Validation using this compound
A sensitive, simple, and rapid LC-MS/MS method has been developed and validated for the determination of Piribedil in human plasma using this compound as the internal standard (IS).[1][4] This method is suitable for pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
The following tables summarize the key validation parameters of the LC-MS/MS method.
Table 1: Linearity and Sensitivity of the Method [1][4]
| Parameter | Value |
| Linear Range | 3.4 - 5952 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 3.4 pg/mL |
Table 2: Precision and Accuracy [1][4]
| Parameter | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Value | 2.45 - 9.94 | 92.78 - 99.97 | 2.14 - 5.47 | 95.73 - 101.99 |
Table 3: Recovery and Stability [1][4]
| Parameter | Piribedil Recovery (%) | This compound Recovery (%) |
| Value | 96.94 | 111.18 |
| Stability Condition | Duration | Stability (%) |
| Bench-top (Short term) | 24 hours | Stable |
| Autosampler | 48 hours | Stable |
| Post-preparative | 24 hours | Stable |
| Freeze-Thaw Cycles (-70 °C) | 5 cycles | Stable |
| Long-term Freezer Storage (-70 °C) | 11 days | Stable |
Experimental Protocols
Bioanalytical Method Protocol
This protocol outlines the procedure for the quantification of Piribedil in human plasma using LC-MS/MS with this compound as an internal standard.
1.1. Materials and Reagents
-
Piribedil reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (blank)
1.2. Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column: C18 Phenomenex Gemini (150 x 4.6mm, 5 µm) or equivalent[1][4]
1.3. Sample Preparation (Protein Precipitation) [1]
-
Pipette 500 µL of human plasma sample into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard solution (26.02 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of cold acetonitrile and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 2-8 °C.
-
Transfer 180 µL of the supernatant for injection into the LC-MS/MS system.
1.4. LC-MS/MS Conditions [1][4]
-
Mobile Phase: 75% Ammonium acetate buffer (10 mM) and 25% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Elution: Isocratic
-
Run Time: 5 minutes
-
Ionization Mode: Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
1.5. Data Analysis
-
Quantify Piribedil concentration by calculating the peak area ratio of Piribedil to this compound.
-
Use a calibration curve constructed from spiked plasma standards to determine the concentration in unknown samples.
Bioequivalence Study Protocol
This protocol provides a general framework for a bioequivalence study of a new Piribedil formulation against a reference product.
2.1. Study Design
-
Design: Single-dose, randomized, two-period, two-sequence, crossover study.[6][7]
-
Subjects: Healthy adult human volunteers (e.g., 15-30 subjects).[1][4]
-
Washout Period: A sufficient period to ensure complete elimination of the drug from the previous period (e.g., at least 48 hours).[6]
2.2. Study Procedure
-
Subjects are fasted overnight for at least 10 hours before drug administration.[1]
-
Administer a single oral dose of either the test or reference Piribedil formulation (e.g., 50 mg) with a standardized volume of water (e.g., 250 mL).[1]
-
Collect blood samples at predefined time points (e.g., pre-dose, and at 1, 2, 3, 4, 5, 6, 8, 10, 11, 12, 13, 14, 15, 16, 20, 24, 28, 32, 40, 48, and 72 hours post-dose).[1]
-
Process blood samples to obtain plasma, which is then stored at -70 °C until analysis.[1]
-
After the washout period, the subjects receive the alternate formulation.
-
Analyze plasma samples for Piribedil concentration using the validated LC-MS/MS method described above.
2.3. Pharmacokinetic and Statistical Analysis
-
Calculate the following pharmacokinetic parameters for both formulations:
-
Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-∞.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[6]
Table 4: Example Pharmacokinetic Parameters of Oral Piribedil (50 mg) Prolonged-Release Tablet [8][10]
| Parameter | Mean ± SD |
| Cmax (pg/mL) | 350.91 ± 199.49 |
| Tmax (h) | 10.87 ± 10.95 |
| AUC0-t (pg·h/mL) | 4618.12 ± 3299.34 |
| AUC0-∞ (pg·h/mL) | 4080 ± 3028.12 |
Visualizations
Caption: Workflow for the bioanalytical method of Piribedil in human plasma.
Caption: Logical flow of a two-period crossover bioequivalence study.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Bioequivalence protocol | PPTX [slideshare.net]
- 8. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 9. asean.org [asean.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Piribedil in Brain Tissue Using Piribedil D8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Piribedil in brain tissue homogenate. The use of a stable isotope-labeled internal standard, Piribedil D8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis[1]. The protocol employs a straightforward protein precipitation method for sample extraction, followed by chromatographic separation on a C18 column. This method is ideal for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and neuroscience studies involving Piribedil.
Introduction
Piribedil is a non-ergot dopamine agonist with antagonist properties at alpha2-adrenergic receptors, primarily used in the treatment of Parkinson's disease[1]. Accurate quantification of its concentration in brain tissue is crucial for understanding its neurological distribution, target engagement, and overall efficacy. The use of a stable isotope-labeled internal standard (IS) like this compound is the preferred approach for quantitative bioanalysis using LC-MS/MS. Because this compound is chemically and physically almost identical to Piribedil, it co-elutes and experiences similar ionization efficiency and matrix effects, allowing for highly reliable quantification[1]. This document provides a detailed protocol for the extraction and analysis of Piribedil from brain tissue samples.
Experimental Protocols
Materials and Reagents
-
Piribedil reference standard
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Control brain tissue (e.g., from rat or mouse)
-
Mechanical homogenizer
-
Microcentrifuge tubes
-
Analytical balance, vortex mixer, and centrifuge
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Piribedil and this compound in acetonitrile to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Piribedil stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of approximately 25-50 ng/mL. The optimal concentration should be determined during method development.
Sample Preparation
-
Brain Tissue Homogenization: Accurately weigh a portion of the brain tissue sample (e.g., 100 mg). Add a 3-fold volume (w/v) of cold phosphate-buffered saline (PBS) or deionized water. Homogenize the tissue on ice until a uniform consistency is achieved.
-
Protein Precipitation: Transfer a 500 µL aliquot of the brain homogenate to a clean microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the this compound working solution to the homogenate and vortex for 30 seconds[3].
-
Precipitation: Add 1 mL of cold acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins[3].
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C[3].
-
Sample Collection: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis. Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 Phenomenex Gemini (150 x 4.6 mm, 5 µm) or equivalent[3][4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[3][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Gradient/Isocratic | Isocratic: 25% B[3][4] (A linear gradient may also be used for improved separation[5]) |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 10-20 µL (up to 180 µL has been reported for plasma samples[3]) |
| Run Time | Approximately 5 minutes[3][4] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Piribedil: m/z 299 -> 135[3][4][6][7] This compound: m/z 307 -> 135[3][4][6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Piribedil quantification in brain tissue.
Piribedil's Primary Mechanism of Action
Caption: Simplified signaling pathways for Piribedil.
Results and Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalysis[3][7]. Key validation parameters are summarized below. The data presented is representative of values reported for Piribedil analysis in biological matrices[3][4][6][7].
Linearity
The calibration curve should be linear over the expected concentration range in the samples. A linear range of 3.4–5952 pg/mL has been reported for human plasma, which can serve as a reference for brain tissue studies[3][7].
| Parameter | Result |
| Concentration Range | e.g., 5 - 5000 pg/mL (in brain homogenate) |
| Regression Model | Linear, weighted by 1/x or 1/x² |
| Correlation (r²) | > 0.99 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days, respectively.
| QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low | 2.45 – 9.94%[3][7] | 92.78 – 99.97%[3][7] | 2.14 – 5.47%[3][7] | 95.73 – 101.99%[3][7] |
| Medium | < 15% | 85 – 115% | < 15% | 85 – 115% |
| High | < 15% | 85 – 115% | < 15% | 85 – 115% |
Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting endogenous components from the brain homogenate on the ionization of the analyte and IS.
| Analyte | Recovery (%) | Matrix Effect (%) |
| Piribedil | 96.94%[3][7] | Should be minimal and consistent |
| This compound (IS) | 111.18%[3][7] | Should be similar to the analyte |
Note: The precision for the matrix effect was found to be between 1.90% and 4.95% in plasma, indicating no significant matrix effect was detected[4].
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable tool for the quantitative determination of Piribedil in brain tissue samples. The simple protein precipitation extraction is efficient and suitable for high-throughput analysis. This application note serves as a comprehensive guide for researchers in pharmacology and neuroscience, enabling accurate assessment of Piribedil's central nervous system distribution.
References
- 1. This compound|Deuterated Dopamine Agonist [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Piribedil D8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist with antagonist properties at alpha-2 adrenergic receptors, primarily used in the treatment of Parkinson's disease.[1][2][3] Its deuterated analog, Piribedil D8, serves as a crucial internal standard for enhancing the accuracy and reliability of quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][4] While direct high-throughput screening (HTS) campaigns employing this compound as the primary screening agent are not extensively documented, its utility as a stable, labeled internal standard makes it an invaluable tool in HTS assays designed to identify novel compounds with similar pharmacological profiles.
These application notes provide detailed protocols for HTS assays focused on discovering new dopamine D2/D3 receptor agonists and alpha-2 adrenergic receptor antagonists. In these proposed assays, this compound is used as a reference compound and internal standard to ensure data quality and accuracy.
Key Signaling Pathways of Piribedil
Piribedil's therapeutic effects are primarily attributed to its interaction with the dopaminergic and adrenergic systems.[2][5] It acts as a partial agonist at dopamine D2 and D3 receptors, mimicking the action of dopamine, which is deficient in Parkinson's disease.[2][5] Additionally, its antagonist activity at alpha-2 adrenergic receptors leads to increased norepinephrine release, potentially contributing to improved cognitive function.[2]
High-Throughput Screening Assays
The following are detailed protocols for two distinct HTS assays designed to identify compounds that mimic Piribedil's activity. This compound is incorporated as a vital internal standard for quality control and accurate quantification.
Assay 1: Dopamine D2/D3 Receptor Agonist Screening
This assay is designed to identify compounds that act as agonists for dopamine D2 and D3 receptors, a key mechanism of Piribedil. A common HTS approach for G-protein coupled receptors (GPCRs) like the D2 and D3 receptors is to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Workflow:
Protocol:
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human dopamine D2 or D3 receptors in appropriate media.
-
Seed cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Addition:
-
Prepare a compound library in a suitable solvent (e.g., DMSO).
-
Using an automated liquid handler, add test compounds to the assay plates.
-
Include control wells with a known D2/D3 agonist (e.g., Quinpirole) and a negative control (vehicle).
-
Spike a known concentration of this compound into all wells as an internal standard for potential future LC-MS/MS-based hit confirmation.
-
-
Assay Procedure:
-
Add Forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plates at room temperature for 30 minutes.
-
Lyse the cells and detect cAMP levels using a commercial luminescence-based assay kit according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the controls.
-
Identify "hits" as compounds that cause a significant decrease in the luminescence signal, indicating a reduction in cAMP levels and thus agonistic activity at the inhibitory D2/D3 receptors.
-
Data Presentation:
| Parameter | Value | Reference |
| Cell Line | CHO-K1 (D2/D3 expressing) | N/A |
| Plate Format | 384-well | [6] |
| Seeding Density | 5,000-10,000 cells/well | N/A |
| Incubation Time | 30 minutes | N/A |
| Detection Method | Luminescence | [7] |
Assay 2: Alpha-2 Adrenergic Receptor Antagonist Screening
This assay aims to identify compounds that block the activity of alpha-2 adrenergic receptors. A common method for this is a competitive binding assay using a radiolabeled ligand.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human alpha-2A adrenergic receptor.
-
-
Binding Assay:
-
In a 96-well filter plate, add the cell membranes, a radiolabeled alpha-2 adrenergic receptor antagonist (e.g., [3H]-Rauwolscine), and the test compounds.
-
Include control wells with a known antagonist (e.g., Yohimbine) for determining non-specific binding and a vehicle control for total binding.
-
Include this compound as an internal standard.
-
-
Incubation and Harvesting:
-
Incubate the plates to allow the binding to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester and wash to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each test compound.
-
Identify "hits" as compounds that significantly inhibit the binding of the radioligand.
-
Data Presentation:
| Parameter | Value | Reference |
| Receptor Source | Cell membranes (alpha-2A expressing) | N/A |
| Radioligand | [3H]-Rauwolscine | N/A |
| Plate Format | 96-well filter plate | N/A |
| Detection Method | Scintillation counting | [7] |
Role of this compound in HTS and Hit Confirmation
While not the primary screening agent, this compound is instrumental in these HTS campaigns. Its inclusion as an internal standard from the initial screen allows for:
-
Quality Control: Monitoring for inconsistencies in liquid handling and sample processing.
-
Streamlined Hit Confirmation: The presence of this compound facilitates the direct use of LC-MS/MS for hit confirmation and characterization without the need for a separate sample preparation step.
LC-MS/MS Method for Piribedil Quantification
For hit confirmation and pharmacokinetic studies, a validated LC-MS/MS method is essential. The following parameters are based on established methods for Piribedil quantification in human plasma, with this compound as the internal standard.[4][8]
Sample Preparation:
A simple protein precipitation method is commonly used.[1] Acetonitrile is added to the plasma sample to precipitate proteins. The supernatant, containing Piribedil and this compound, is then injected into the LC-MS/MS system.[1]
LC-MS/MS Parameters:
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | C18 Phenomenex Gemini (150 x 4.6mm, 5 µm) | [4][8] |
| Mobile Phase | 75% Ammonium acetate buffer (10 mM) and 25% Acetonitrile | [4][8] |
| Flow Rate | 1 mL/min | [4][8] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Ion Mode | [4][8] |
| MRM Transition (Piribedil) | m/z 299 -> 135 | [4][8] |
| MRM Transition (this compound) | m/z 307 -> 135 | [4][8] |
Method Validation Data:
| Parameter | Value | Reference |
| Linearity Range | 3.4–5952 pg/mL | [4][8] |
| LLOQ | 3.42 pg/mL | [1] |
| Intra-day Precision | 2.45–9.94% | [4][8] |
| Intra-day Accuracy | 92.78–99.97% | [4][8] |
| Inter-day Precision | 2.14–5.47% | [4][8] |
| Inter-day Accuracy | 95.73–101.99% | [4][8] |
| Recovery (Piribedil) | 96.94% | [4][8] |
| Recovery (this compound) | 111.18% | [4][8] |
Conclusion
This compound is a critical tool for ensuring the accuracy and reliability of analytical data in the development of novel therapeutics targeting the dopaminergic and adrenergic systems. The HTS protocols outlined in these application notes provide a framework for the discovery of new compounds with Piribedil-like activity. The integration of this compound as an internal standard from the outset of an HTS campaign streamlines the process of hit identification, confirmation, and subsequent pharmacokinetic analysis, ultimately accelerating the drug discovery pipeline.
References
- 1. This compound|Deuterated Dopamine Agonist [benchchem.com]
- 2. What is the mechanism of Piribedil? [synapse.patsnap.com]
- 3. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 5. What is Piribedil used for? [synapse.patsnap.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting matrix effects in Piribedil D8 LC-MS/MS assays.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in Piribedil D8 LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound LC-MS/MS assay?
A1: Matrix effects in LC-MS/MS refer to the alteration of ionization efficiency for a target analyte, such as Piribedil, due to the presence of co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of Piribedil, even when using a deuterated internal standard like this compound.[2][3] Essentially, components in the biological matrix can interfere with the process of Piribedil and this compound ions being formed in the mass spectrometer's ion source, leading to a weaker or stronger signal than expected.[4][5] This can compromise the accuracy, sensitivity, and reproducibility of your results.[2]
Q2: I am observing ion suppression for Piribedil, even with this compound as an internal standard. What are the likely causes?
A2: While this compound is an excellent internal standard that co-elutes with Piribedil and experiences similar matrix effects, significant ion suppression can still occur.[6][7] Common causes include:
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High concentrations of interfering substances: Biological samples contain numerous endogenous compounds like phospholipids, salts, and proteins that can co-elute with your analyte and cause ion suppression.[8][9]
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Inadequate sample preparation: If the sample cleanup method is not efficient enough, a high level of matrix components will be introduced into the LC-MS/MS system.[2][9]
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Chromatographic co-elution: The chromatographic method may not be adequately separating Piribedil from interfering matrix components.[2]
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Ionization source saturation: A very high concentration of co-eluting matrix components can saturate the ionization source, leading to competition for ionization and suppression of the analyte signal.[10]
Q3: My quality control (QC) samples are showing high variability (%CV), especially at the lower limit of quantitation (LLOQ). Could this be due to matrix effects?
A3: Yes, high variability in QC samples, particularly at the LLOQ, is a classic indicator of inconsistent matrix effects.[6] While a stable isotope-labeled internal standard like this compound can compensate for matrix effects, severe or variable ion suppression can still impact the signal-to-noise ratio, especially for low-concentration samples.[1] This variability can arise from differences in the matrix composition between individual samples or different lots of biological matrix.[1]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method .[8][11] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas is known as the matrix factor (MF) .[8]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Ideally, the matrix factor for the analyte should be between 0.8 and 1.2, and the internal standard normalized matrix factor (MF of analyte / MF of IS) should be close to 1.0.[8]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
If you have identified significant ion suppression in your this compound assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for significant ion suppression.
1. Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][9]
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Protein Precipitation (PPT): While fast, PPT is the least clean sample preparation method.[1][12] Consider optimizing the precipitation solvent (e.g., trying methanol instead of acetonitrile) or the solvent-to-plasma ratio.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT.[9] Experiment with different organic solvents and pH adjustments to optimize the extraction of Piribedil while leaving interfering components behind.[9]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[2][11] Explore different sorbent chemistries (e.g., C18, mixed-mode) to find the optimal one for Piribedil.[1]
2. Optimize Chromatography: If improving sample preparation is not sufficient, chromatographic optimization can help separate Piribedil from co-eluting interferences.[2]
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can improve the resolution between Piribedil and interfering peaks.[2]
-
Change Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.[6]
-
Use a Divert Valve: Program a divert valve to direct the early-eluting, highly polar matrix components to waste instead of the mass spectrometer.[1]
3. Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both Piribedil and the interfering matrix components.[6][13] This is only a viable option if the concentration of Piribedil in your samples is high enough to remain above the LLOQ after dilution.[6]
Issue 2: Inconsistent Results and High Variability in QC Samples
For inconsistent results, the focus should be on ensuring that the internal standard is effectively compensating for variable matrix effects.
Caption: Troubleshooting workflow for high QC variability.
1. Verify Internal Standard Performance: Ensure that this compound is co-eluting with Piribedil and that its peak shape is consistent across all samples.[1] A variable internal standard response can indicate a problem with the sample preparation or the LC-MS/MS system.
2. Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[2][6]
3. Evaluate Lot-to-Lot Variability: Assess the matrix factor in at least six different lots of the biological matrix.[1] If there is significant variability in the matrix factor between lots, your method may not be robust enough for routine use.
4. Implement a More Robust Sample Preparation Method: As with ion suppression, a more rigorous sample preparation method like SPE can minimize the variability in matrix effects between different samples.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps to identify at what retention times co-eluting matrix components cause ion suppression or enhancement.[14][15]
Materials:
-
Piribedil standard solution (at a concentration that gives a stable signal)
-
Syringe pump
-
Tee-union
-
Blank extracted matrix sample
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the Piribedil standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the Piribedil solution and acquire data in MRM mode for Piribedil to establish a stable baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank extracted matrix sample onto the LC system.
-
-
Data Analysis:
-
Monitor the Piribedil signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression, while a significant increase indicates ion enhancement.
-
Caption: Experimental setup for post-column infusion.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This protocol quantifies the degree of ion suppression or enhancement.[8]
Materials:
-
Blank biological matrix (at least 6 different lots)
-
Piribedil and this compound standard solutions
-
Your established sample preparation method
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Piribedil and this compound into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank matrix samples using your sample preparation method. Spike Piribedil and this compound into the final extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Piribedil and this compound into the blank matrix before extraction at the same low and high concentrations.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Recovery (RE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)
-
Process Efficiency (PE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set A) = MF x RE
-
Data Presentation
Table 1: Example Matrix Factor and Recovery Data for Piribedil
| Concentration Level | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Spiked) | Mean Peak Area (Set C - Pre-Spiked) | Matrix Factor (MF) | Recovery (RE) | Process Efficiency (PE) |
| Low QC | 150,000 | 120,000 | 108,000 | 0.80 | 90% | 72% |
| High QC | 1,500,000 | 1,275,000 | 1,147,500 | 0.85 | 90% | 76.5% |
Table 2: Example Comparison of Sample Preparation Techniques on Matrix Factor
| Sample Preparation Method | Analyte | Mean Matrix Factor (n=6 lots) | %CV of Matrix Factor |
| Protein Precipitation | Piribedil | 0.75 | 18% |
| This compound | 0.78 | 16% | |
| Liquid-Liquid Extraction | Piribedil | 0.92 | 8% |
| This compound | 0.94 | 7% | |
| Solid-Phase Extraction | Piribedil | 0.98 | 4% |
| This compound | 0.99 | 3% |
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. nebiolab.com [nebiolab.com]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing LC-MS/MS for Piribedil D8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS parameters for the sensitive and accurate quantification of Piribedil and its deuterated internal standard, Piribedil D8.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MRM transitions for Piribedil and this compound?
A1: For optimal sensitivity and specificity, the recommended multiple reaction monitoring (MRM) transitions for Piribedil and its deuterated internal standard, this compound, are as follows. These transitions should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Piribedil | 299.0 | 135.0 | Positive |
| This compound | 307.0 | 135.0 | Positive |
This information is based on a validated LC-MS/MS method for the determination of Piribedil in human plasma[1][2].
Q2: My this compound internal standard signal is low or inconsistent. What are the potential causes and how can I troubleshoot this?
A2: Low or inconsistent signal from this compound can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.
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Sample Preparation: Inefficient extraction can lead to low recovery of the internal standard. Ensure accurate and consistent pipetting of the this compound spiking solution into your samples. Protein precipitation with acetonitrile is a common and effective method for plasma samples[1][2].
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Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[3] To mitigate this, ensure adequate chromatographic separation from endogenous interferences. You can also assess for matrix effects by comparing the this compound response in a neat solution versus a post-extraction spiked matrix sample.
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Source Contamination: A contaminated ion source can lead to a general loss of sensitivity.[4] Follow your instrument manufacturer's guidelines for cleaning the ion source components.
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Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For Piribedil, a mobile phase containing ammonium acetate buffer is recommended to enhance the positive ion mode response[2].
-
Internal Standard Stability: Verify the stability of your this compound stock and working solutions. Improper storage can lead to degradation.
Q3: I am observing high background noise or interfering peaks. What steps can I take to improve the signal-to-noise ratio?
A3: High background noise can compromise the sensitivity and accuracy of your assay. Consider the following to reduce noise and interferences:
-
Chromatographic Selectivity: Optimize your chromatographic method to separate Piribedil and this compound from any interfering components. This can be achieved by adjusting the mobile phase gradient, trying a different column chemistry, or modifying the flow rate[3].
-
Sample Preparation: Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove a wider range of matrix components compared to protein precipitation[3].
-
Blank Injections: Run solvent and matrix blanks to identify the source of the contamination. Contamination can originate from the sample collection tubes, solvents, or the LC-MS/MS system itself[5].
-
Mass Spectrometer Cleaning: If the interfering peaks are present in solvent blanks, it may indicate contamination within the mass spectrometer. A system bake-out or cleaning of the ion optics may be necessary.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Sensitivity for this compound
This guide provides a systematic approach to diagnosing and resolving issues with low this compound signal intensity.
References
Overcoming ion suppression when using Piribedil D8 internal standard.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges, particularly ion suppression, when using Piribedil D8 as an internal standard in LC-MS/MS bioanalysis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of Piribedil using its deuterated internal standard, this compound.
Question: I am observing significant variability and poor reproducibility in my results. Could this be due to ion suppression?
Answer: Yes, high variability and poor reproducibility are hallmark signs of uncompensated matrix effects, primarily ion suppression. Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3] Even with a deuterated internal standard like this compound, issues can arise if the suppression effect is not consistent across samples or if the analyte and internal standard are affected differently.[4]
To confirm the presence of ion suppression, a post-column infusion experiment is recommended. This involves infusing a constant flow of Piribedil and this compound solution into the mass spectrometer while injecting a prepared blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing agents.[5][6][7]
Question: My this compound internal standard signal is low and inconsistent. What are the possible causes and solutions?
Answer: A low and inconsistent signal from your this compound internal standard can be caused by several factors, often related to matrix effects or the internal standard itself.
Potential Causes and Solutions:
-
Significant Ion Suppression: The internal standard may be eluting in a region of strong ion suppression.
-
Chromatographic Separation from Analyte: Due to the deuterium isotope effect, this compound may have a slightly different retention time than Piribedil.[8][9] If this shift places the internal standard in a region of different matrix effects than the analyte, it will not accurately compensate for ion suppression.[4][10]
-
Solution: Adjust chromatographic conditions to ensure co-elution of Piribedil and this compound. If co-elution is not possible, ensure that both compounds elute in a region with minimal and consistent matrix effects.[9] Using a ¹³C labeled internal standard, if available, can minimize this chromatographic shift.[11]
-
-
Suboptimal Concentration: An inappropriately high concentration of the internal standard can cause ion suppression of the analyte, while a very low concentration can lead to a noisy and unreliable signal.[5]
-
Solution: Optimize the concentration of this compound to be within the linear range of the assay and comparable to the expected analyte concentrations.[5]
-
-
Improper Storage and Handling: Degradation of the internal standard due to incorrect storage can lead to a lower effective concentration.[8]
-
Solution: Store the this compound standard according to the manufacturer's recommendations, typically in a cool, dark, and dry place. Avoid repeated freeze-thaw cycles.[8]
-
Question: How can I modify my sample preparation method to reduce ion suppression?
Answer: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[2][12] If you are experiencing ion suppression with a simple protein precipitation method, consider more rigorous cleanup techniques.[12][13]
Sample Preparation Strategies to Mitigate Ion Suppression:
| Technique | Principle | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple and fast, but may not effectively remove other matrix components like phospholipids and salts, which are common causes of ion suppression.[6][13] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases, separating it from water-soluble interferences. | Generally provides a cleaner extract than PPT by removing highly polar matrix components.[2][6] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Offers a high degree of selectivity and can significantly reduce matrix effects by removing a broader range of interferences, including phospholipids.[2][6][12] |
One of the major sources of ion suppression in bioanalysis is the presence of phospholipids.[14][15][16] Specialized phospholipid removal products can be used in conjunction with protein precipitation for improved cleanup.[14]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS bioanalysis?
A1: Ion suppression is a phenomenon where the signal of the analyte of interest is reduced due to the presence of other co-eluting compounds from the sample matrix. In the electrospray ionization (ESI) source of a mass spectrometer, the analyte and matrix components compete for the available charge.[5] Highly concentrated or easily ionizable matrix components can suppress the ionization of the analyte, leading to a lower signal.[13] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[17]
Q2: How does a deuterated internal standard like this compound help in overcoming ion suppression?
A2: A deuterated internal standard is chemically almost identical to the analyte, so it is expected to have very similar chromatographic behavior and ionization efficiency.[5][7] By adding a known amount of this compound to every sample, it acts as a reference. The ratio of the analyte's signal to the internal standard's signal is used for quantification.[2] The assumption is that both the analyte and the internal standard will be affected by ion suppression to the same extent, so the ratio remains constant, leading to more accurate and precise results.[2][7]
Q3: Can this compound itself cause ion suppression?
A3: Yes, if the concentration of the deuterated internal standard is too high, it can compete with the analyte for ionization and cause suppression. It is important to optimize the concentration of the internal standard to a level that provides a robust signal without significantly impacting the analyte's response.
Q4: I have optimized my method and still see some matrix effects. What else can I do?
A4: If significant matrix effects persist after optimizing sample preparation and chromatography, you can try the following:
-
Change the Ionization Mode: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[3][13][18]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[3] However, this may compromise the sensitivity of the assay.
-
Use Matrix-Matched Calibrators: Preparing your calibration standards and quality controls in the same biological matrix as your samples can help to compensate for consistent matrix effects.[2]
Q5: A published method for Piribedil using this compound reported no significant matrix effect. Why am I observing it?
A5: While a published method provides a good starting point, differences in instrumentation, reagents, and specific patient populations can lead to different outcomes. The original study may have used a patient population with a different metabolic profile, or their specific LC-MS/MS system might have been less susceptible to the matrix effects you are observing.[19][20] It is always recommended to validate the method on your own system and with your specific sample matrix.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Prepare a standard solution of Piribedil and this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10-20 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.[5]
-
Equilibrate the system: Allow the infused solution to enter the mass spectrometer until a stable baseline signal is achieved for both Piribedil and this compound.
-
Inject a blank matrix sample: Inject an extracted blank matrix sample (that does not contain the analyte or internal standard) onto the LC column.[5]
-
Monitor the signal: Record the signal for Piribedil and this compound throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.[7]
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike Analysis
This protocol quantifies the extent of ion suppression or enhancement.[8]
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Piribedil and this compound at a known concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike Piribedil and this compound into the extracted matrix at the same concentration as in Set A.[8]
-
-
Analyze the samples: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) for Piribedil |
| Protein Precipitation | 85 ± 5 | 88 ± 4 | 65 ± 8 |
| Liquid-Liquid Extraction | 75 ± 6 | 78 ± 5 | 85 ± 6 |
| Solid-Phase Extraction | 95 ± 3 | 97 ± 2 | 98 ± 3 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: LC-MS/MS Parameters from a Validated Method for Piribedil[21][22]
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Phenomenex Gemini (150 x 4.6mm, 5 µm) |
| Mobile Phase | 75% Ammonium acetate buffer (10 mM) and 25% Acetonitrile |
| Flow Rate | 1 mL/min |
| Run Time | 5 min |
| Retention Time (Piribedil) | ~3.98 min |
| Retention Time (this compound) | ~3.62 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Mode |
| MRM Transition (Piribedil) | m/z 299 -> 135 |
| MRM Transition (this compound) | m/z 307 -> 135 |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Key strategies for mitigating ion suppression.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piribedil and Piribedil D8 Recovery from Plasma
Welcome to the technical support center for the bioanalysis of Piribedil. This resource is designed to assist researchers, scientists, and drug development professionals in improving the recovery of Piribedil and its deuterated internal standard, Piribedil D8, from plasma samples. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the extraction and analysis of Piribedil and this compound from plasma.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Piribedil and/or this compound | Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate vortexing can lead to incomplete protein removal and analyte loss. | - Ensure a sufficient ratio of organic solvent to plasma, typically 3:1 (v/v) or higher of acetonitrile to plasma.[1][2]- Vortex the sample vigorously for at least 1 minute after adding the precipitating solvent to ensure thorough mixing and protein denaturation.[3]- Consider using cold acetonitrile, as this can enhance protein precipitation.[3] |
| Suboptimal pH during Extraction: The extraction efficiency of Piribedil, a basic compound, is pH-dependent. | - For Liquid-Liquid Extraction (LLE), adjust the plasma sample to a basic pH (e.g., pH 9-10) before extraction with an organic solvent to ensure Piribedil is in its non-ionized form, which is more soluble in organic solvents. | |
| Inefficient Solid-Phase Extraction (SPE) Elution: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. | - Optimize the elution solvent. For a C18 sorbent, a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a modifier like formic acid or ammonium hydroxide can improve elution efficiency. | |
| Analyte Adsorption: Piribedil may adsorb to glass or plastic surfaces, especially at low concentrations. | - Use silanized glassware or low-binding polypropylene tubes and pipette tips to minimize non-specific binding. | |
| High Variability in Recovery | Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed, or temperature can introduce variability. | - Standardize all sample handling steps. Use a calibrated centrifuge and ensure consistent timing for all mixing and centrifugation steps. |
| Matrix Effects: Endogenous plasma components can co-elute with the analytes and cause ion suppression or enhancement in the mass spectrometer.[4] | - Evaluate different extraction techniques. Protein precipitation is a simple and fast method, but may result in higher matrix effects compared to SPE or LLE.[3][5]- Optimize the chromatographic separation to separate the analytes from interfering matrix components.[4]- Use a deuterated internal standard like this compound to compensate for matrix effects, as it will be similarly affected as the analyte.[3][6] | |
| Poor Peak Shape in Chromatogram | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of Piribedil. | - Piribedil has pKa values of 6.91 and 1.3.[7] For reversed-phase chromatography, using a mobile phase with a pH in the acidic range (e.g., pH 2.5-4) can lead to good peak shape by ensuring consistent protonation of the analyte.[7]- The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help to reduce peak tailing by masking active sites on the silica-based column.[7] |
| Column Overload: Injecting too much sample can lead to broad or fronting peaks. | - Dilute the final extract before injection or reduce the injection volume. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for recovering Piribedil and this compound from plasma?
A1: The choice of extraction method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and acceptable level of matrix effects.
-
Protein Precipitation (PPT): This is a simple, fast, and high-throughput method that has been shown to provide excellent recovery for Piribedil and this compound (96.94% and 111.18%, respectively, using acetonitrile).[3][6] It is a good first choice for many applications.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts with lower matrix effects compared to PPT.[8] A C18 reversed-phase sorbent can be used to extract Piribedil from plasma.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts and is a viable alternative to SPE. The choice of extraction solvent is critical for achieving high recovery.
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A deuterated internal standard is highly recommended because it has nearly identical chemical and physical properties to the analyte (Piribedil).[3][6] This means it will behave similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The use of this compound has been successfully demonstrated in a validated LC-MS/MS method.[3][6]
Q3: What are the key instrument parameters for the LC-MS/MS analysis of Piribedil?
A3: Based on published methods, the following parameters are a good starting point for LC-MS/MS analysis:[3][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piribedil: m/z 299 -> 135
-
This compound: m/z 307 -> 135
-
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[3][6][9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is effective.[3][6]
Q4: How can I assess the recovery of my extraction method?
A4: To determine the extraction recovery, you compare the analytical response of an analyte from an extracted plasma sample to the response of the analyte from a post-extraction spiked blank plasma sample (where the analyte is added to the blank plasma extract after the extraction process).[4] The formula is:
Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) x 100
Quantitative Data Summary
The following table summarizes the reported recovery data for Piribedil and this compound from plasma using a protein precipitation method.
| Analyte | Extraction Method | Precipitating Solvent | Mean Recovery (%) | Reference |
| Piribedil | Protein Precipitation | Acetonitrile | 96.94 | [3][6] |
| This compound | Protein Precipitation | Acetonitrile | 111.18 | [3][6] |
Experimental Protocols
Detailed Protocol for Protein Precipitation (PPT)
This protocol is based on a validated LC-MS/MS method for the determination of Piribedil in human plasma.[3]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 26.02 ng/mL).
-
Vortex the sample for 30 seconds.
-
-
Protein Precipitation:
-
Add 1 mL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 180 µL) of the supernatant into the LC-MS/MS system for analysis.
-
Visualized Workflows
Protein Precipitation Workflow
Caption: Workflow for Piribedil extraction using protein precipitation.
Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Workflow
Caption: General workflow for liquid-liquid extraction (LLE).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Solid-phase extraction of piribedil and its metabolites from plasma and urine without and after deconjugation, by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of rapid and sensitive LC methods with PDA and fluorescence detection for determination of piribedil in rat plasma and brain tissues and their pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in the chromatography of Piribedil D8.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Piribedil D8. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the chromatography of this compound?
Poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of this compound can manifest as peak tailing, fronting, or splitting. The most frequent causes include:
-
Secondary Silanol Interactions: Piribedil is a basic compound and can interact with residual acidic silanol groups on the surface of silica-based stationary phases. This is a primary cause of peak tailing.[1][2][3][4][5]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of Piribedil (pKa values of 6.91 and 1.3), both ionized and unionized forms of the analyte can exist, leading to peak distortion.[1][4][6][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks, most commonly peak fronting.[9][10][11][12][13]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.[11][14][15]
-
System and Column Issues: Problems such as a void in the column packing, a partially blocked frit, or excessive extra-column volume can lead to split or broad peaks.[9][14][16][17]
Q2: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound.
-
Cause: The primary reason is often the interaction between the basic this compound molecule and acidic residual silanol groups on the silica-based column packing.[1][2][3][4][5]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure that the silanol groups are protonated and less likely to interact with the protonated basic analyte.[3][18] A study on Piribedil assay development selected a buffer pH of 2.5 for optimal retention and peak shape.[6]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically bonds the residual silanol groups, minimizing their availability for secondary interactions.[1][2][3]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.01-0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their interaction with this compound.[6][19]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and maintain a consistent on-column pH.[4][18][20]
-
Q3: I am observing peak fronting for my this compound peak. What could be the issue?
Peak fronting, where the front half of the peak is broader than the latter half, is typically caused by column overload or issues with the sample solvent.[9][10][11][13]
-
Cause & Solution: Column Overload: You may be injecting too much this compound onto the column.[9][11][12]
-
Troubleshooting: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, the issue was column overload.
-
-
Cause & Solution: Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than your mobile phase, the analyte can move too quickly through the initial part of the column, leading to fronting.[10][11]
-
Troubleshooting: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.
-
Q4: My this compound peak is split. What are the potential causes and solutions?
Peak splitting can be a complex issue, often indicating a problem at the head of the column, co-elution of an interferent, or a chemical effect.[9][14][16][17]
-
Cause & Solution: Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[9][16][17]
-
Troubleshooting: Filter your samples and mobile phases before use. If the frit is blocked, you can try back-flushing the column (if the manufacturer permits). Installing an in-line filter between the injector and the column is a good preventative measure.
-
-
Cause & Solution: Column Void: A void in the column packing material can create two different flow paths for the analyte, resulting in a split peak.[9][16]
-
Troubleshooting: This usually indicates a degraded column that needs to be replaced.
-
-
Cause & Solution: Strong Sample Solvent: Injecting a large volume of a sample dissolved in a strong solvent can cause the peak to split, especially for early-eluting peaks.[14]
-
Troubleshooting: Dissolve the sample in the mobile phase or a weaker solvent.
-
Troubleshooting Guides & Experimental Protocols
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., to 2.5-3.5), use an end-capped column, add a competing base (e.g., 0.1% TEA), or increase buffer concentration. |
| Mobile phase pH close to analyte pKa | Adjust pH to be at least 2 units away from the pKa of Piribedil. | |
| Peak Fronting | Column overload | Reduce injection volume or dilute the sample. |
| Incompatible sample solvent | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Peak Splitting | Partially blocked column frit | Filter samples and mobile phase; consider back-flushing the column. |
| Column void | Replace the column. | |
| Strong sample solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocol: Optimizing Mobile Phase pH for this compound Analysis
This protocol describes a systematic approach to investigate the effect of mobile phase pH on the peak shape of this compound.
1. Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (An end-capped column is recommended)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient: 75% A, 25% B (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: MS/MS (MRM for this compound: m/z 307/135)[21][22][23]
-
Sample Preparation: this compound standard dissolved in mobile phase.
2. pH Adjustment and Evaluation:
-
Prepare three separate batches of Mobile Phase A, adjusting the pH of the aqueous portion to 3.0, 4.5, and 6.0 using formic acid or acetic acid.
-
Equilibrate the system with the mobile phase at pH 3.0 for at least 15-20 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 2 and 3 for the mobile phases at pH 4.5 and 6.0.
-
Analyze the resulting chromatograms for peak shape, paying close attention to the asymmetry factor or tailing factor.
3. Data Analysis and Interpretation:
| Mobile Phase pH | Peak Shape Observation | Asymmetry/Tailing Factor |
| 3.0 | Symmetrical peak expected | Close to 1.0 |
| 4.5 | Potential for some tailing | > 1.2 |
| 6.0 | Increased tailing expected | > 1.5 |
Note: The optimal pH should result in a peak shape with an asymmetry or tailing factor as close to 1.0 as possible.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving poor peak shape issues.
Signaling Pathway of Secondary Silanol Interactions
Caption: The interaction of this compound with ionized silanol groups leading to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. support.waters.com [support.waters.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. support.waters.com [support.waters.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. bio-works.com [bio-works.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 22. public.pensoft.net [public.pensoft.net]
- 23. researchgate.net [researchgate.net]
Minimizing isotopic exchange of deuterium in Piribedil D8 during analysis.
Welcome to the technical support center for the analysis of Piribedil D8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the use of this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical methods?
This compound is a deuterated form of Piribedil, a dopamine agonist used in the treatment of Parkinson's disease.[1][2][3] In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard.[4][5] This is because its chemical and physical properties are nearly identical to the non-deuterated analyte, Piribedil, leading to similar behavior during sample extraction, chromatography, and ionization.[6] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[7]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from its surroundings, such as the solvent.[8][9][10] This can compromise the accuracy of quantitative results. If this compound undergoes isotopic exchange, its signal in the mass spectrometer will decrease over time, while the signal for partially deuterated or non-deuterated Piribedil may increase.[8][11] This can lead to inaccurate quantification of the target analyte.
Q3: Where are the deuterium atoms located on this compound, and are they stable?
In this compound, the eight deuterium atoms are typically located on the piperazine ring.[7] This is a common and generally stable position for deuterium labeling, as the deuterium atoms are bonded to carbon atoms. Deuterium atoms on carbon are less likely to undergo exchange compared to those on heteroatoms like oxygen or nitrogen.[8][11] However, extreme pH conditions (highly acidic or basic) or high temperatures can potentially catalyze the exchange.[10][11]
Q4: What are the common signs of isotopic exchange in my analytical run?
Common indicators of isotopic exchange include:
-
A systematic decrease or drift in the internal standard's peak area over the course of an analytical run.[11]
-
An increase in the signal corresponding to the unlabeled analyte (Piribedil) or partially deuterated species in blank or zero samples containing only the internal standard.[8]
-
Poor reproducibility of quality control samples.
-
A noticeable shift in the retention time of the deuterated standard compared to the analyte, which can sometimes be exacerbated by exchange phenomena.[8]
Troubleshooting Guides
Issue: I suspect my this compound is undergoing isotopic exchange. How can I confirm this?
To confirm isotopic exchange, you can perform a stability assessment. This involves incubating a solution of this compound in the analytical mobile phase or sample diluent for a duration equivalent to your typical analytical run time. Periodically inject this solution into the LC-MS/MS system and monitor the mass-to-charge ratio (m/z) for both this compound and unlabeled Piribedil. An increase in the signal for unlabeled Piribedil over time is a strong indication of isotopic exchange.[8][11]
Issue: My analytical results show high variability. Could isotopic exchange be a contributing factor?
High variability in results can be caused by several factors, and isotopic exchange is a plausible contributor. If the exchange is inconsistent across samples due to slight variations in sample matrix or processing time, it can lead to erratic internal standard responses and, consequently, high variability in the calculated analyte concentrations. It is recommended to first rule out other potential causes such as matrix effects, inconsistent sample preparation, or instrument instability before focusing on isotopic exchange.
Issue: I am observing a drifting internal standard signal. What are the troubleshooting steps?
A drifting internal standard signal can be a sign of isotopic exchange.[11] The following workflow can help you troubleshoot this issue:
Caption: Troubleshooting workflow for a drifting internal standard signal.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Piribedil Analysis using this compound
| Parameter | Condition |
| LC Column | C18 Phenomenex Gemini (150 x 4.6mm, 5 µm)[4][5] |
| Mobile Phase | Isocratic elution with 75% Ammonium Acetate Buffer (10 mM) and 25% Acetonitrile[4][5] |
| Flow Rate | 1.0 mL/min[4][5][12] |
| Injection Volume | 10 µL[13] |
| Column Temperature | 45-50°C[13][14] |
| Ionization Mode | Positive Ion Mode[4][5] |
| MRM Transition (Piribedil) | m/z 299 -> 135[4][5] |
| MRM Transition (this compound) | m/z 307 -> 135[4][5] |
Table 2: Hypothetical Data from a this compound Stability Assessment
| Incubation Time (hours) | This compound Peak Area | Unlabeled Piribedil Peak Area | % Exchange |
| 0 | 1,500,000 | 1,500 | 0.10% |
| 4 | 1,485,000 | 16,500 | 1.10% |
| 8 | 1,450,000 | 50,000 | 3.45% |
| 12 | 1,400,000 | 100,000 | 7.14% |
| 24 | 1,250,000 | 250,000 | 20.00% |
% Exchange is calculated as: [Unlabeled Piribedil Area / (this compound Area + Unlabeled Piribedil Area)] x 100
Experimental Protocols
Protocol for Assessing the Stability of this compound and Potential for Isotopic Exchange
1. Objective: To determine the stability of this compound in the analytical solvent and mobile phase over a specified period, and to assess the potential for hydrogen-deuterium exchange.
2. Materials:
-
This compound stock solution
-
Mobile phase (e.g., 75% Ammonium Acetate Buffer (10 mM) and 25% Acetonitrile)
-
Sample diluent
-
LC-MS/MS system
3. Procedure:
-
Prepare a working solution of this compound in the sample diluent at a concentration comparable to that used in the analytical method.
-
Divide the working solution into aliquots for different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Store the aliquots under the same conditions as the samples in a typical analytical run (e.g., autosampler at a specific temperature).
-
At each time point, inject the corresponding aliquot into the LC-MS/MS system.
-
Acquire data by monitoring the MRM transitions for both this compound and unlabeled Piribedil.
-
Process the data to obtain the peak areas for both analytes at each time point.
4. Data Analysis and Interpretation:
-
Plot the peak area of this compound versus time to check for degradation.
-
Plot the peak area of unlabeled Piribedil versus time. A significant increase in the peak area of unlabeled Piribedil indicates isotopic exchange.
-
Calculate the percentage of exchange at each time point using the formula provided in the caption of Table 2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Piribedil | C16H18N4O2 | CID 4850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|Deuterated Dopamine Agonist [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of rapid and sensitive LC methods with PDA and fluorescence detection for determination of piribedil in rat plasma and brain tissues and their pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
Best practices for storage and handling of Piribedil D8 to ensure stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Piribedil D8 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Following these conditions, the compound is expected to be stable for at least four years. For short-term storage, room temperature may be acceptable, but it is advisable to minimize exposure to ambient conditions.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For optimal stability, it is recommended to prepare stock solutions in anhydrous organic solvents. These stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day. Piribedil has limited solubility and stability in aqueous buffers. If your experiment requires an aqueous solution, it should be prepared fresh daily. To prepare an aqueous solution, first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.
Q4: What are the known stability issues with Piribedil?
Piribedil, the parent compound of this compound, has been shown to be susceptible to degradation under certain conditions. It is particularly sensitive to oxidative, acidic, and basic conditions. Exposure to strong light and high humidity can also lead to degradation. The deuteration in this compound is on the piperazine ring, a common strategy to enhance metabolic stability, but careful handling is still crucial to prevent chemical degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in quantitative analysis (e.g., LC-MS) | Degradation of this compound internal standard. | - Ensure proper storage of solid compound and stock solutions as per the recommended guidelines. - Prepare fresh working solutions daily. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Verify the purity of the this compound standard. |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | - Protect solutions from light. - Use high-purity solvents and reagents. - Check the pH of your solutions; Piribedil is more stable in acidic to neutral pH. - Perform a forced degradation study to identify potential degradation products. |
| Low recovery of this compound during sample preparation | Adsorption to container surfaces or instability in the sample matrix. | - Use silanized glassware or low-adsorption plasticware. - Minimize the time between sample preparation and analysis. - Evaluate the stability of this compound in the specific biological matrix you are using. |
| Precipitation of the compound in aqueous solutions | Poor solubility. | - Ensure the final concentration in the aqueous buffer is below its solubility limit. - The use of a co-solvent may be necessary, but its compatibility with the experimental system must be verified. |
Quantitative Stability Data Summary
The following table summarizes the stability of Piribedil under various conditions, which can serve as a guide for handling this compound.
| Condition | Duration | Temperature | Outcome | Reference |
| Solid (as Piribedil) | ≥ 4 years | -20°C | Stable | [1] |
| Stock Solution in Organic Solvent | 6 months | -80°C | Stable | |
| Stock Solution in Organic Solvent | 1 month | -20°C | Stable | |
| Aqueous Solution | > 1 day | Room Temperature | Not Recommended | [1] |
| Human Plasma (as Piribedil) | 24 hours | Benchtop | Stable | [2] |
| Human Plasma (as Piribedil) | 48 hours | Autosampler | Stable | [2] |
| Human Plasma (as Piribedil) | 5 cycles | Freeze-Thaw (-70°C) | Stable | [2] |
| Human Plasma (as Piribedil) | 11 days | -70°C | Stable | [2] |
| Oxidative Stress | - | - | Moderate degradation observed. | |
| Acid Hydrolysis | - | - | Minor degradation observed. | |
| Base Hydrolysis | - | - | Minor degradation observed. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound in a given solution.
1. Materials:
- This compound
- High-purity solvents (e.g., acetonitrile, methanol)
- High-purity water
- Buffers (e.g., phosphate buffer)
- HPLC system with a UV or MS detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Volumetric flasks and pipettes
- pH meter
2. Preparation of Standard Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in a suitable organic solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Further dilute the stock solution with the mobile phase to prepare a working standard solution at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
3. Stability Study Design (Forced Degradation):
- Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at a specific temperature for a defined period.
- Oxidative Degradation: Mix the this compound solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
- Thermal Degradation: Keep the solid this compound or its solution at an elevated temperature (e.g., 60°C) for a defined period.
- Photostability: Expose the this compound solution to UV light for a defined period.
- Control Sample: Keep a this compound solution under normal storage conditions.
4. HPLC Analysis:
- Mobile Phase: A typical mobile phase could be a mixture of phosphate buffer (pH adjusted to the acidic range, e.g., 2.5) and acetonitrile in a specific ratio (e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 238 nm.
- Inject the control and stressed samples into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
5. Data Analysis:
- Calculate the percentage degradation of this compound in each stressed sample compared to the control sample.
- Determine the retention times of the degradation products.
Visualizations
This compound Signaling Pathway
Piribedil is a non-ergot dopamine agonist that primarily acts on D2 and D3 receptors. It also functions as an antagonist at α2-adrenergic receptors. This dual mechanism contributes to its therapeutic effects.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Stability Testing
This diagram illustrates the logical flow of a typical stability testing experiment for this compound.
Caption: Workflow for this compound stability assessment.
References
Method refinement for simultaneous quantification of Piribedil and its metabolites using Piribedil D8.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of simultaneous quantification of Piribedil and its key metabolites using Piribedil-D8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the simultaneous quantification of Piribedil and its metabolites?
A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity, selectivity, and speed. It allows for the accurate measurement of low concentrations of Piribedil and its metabolites in complex biological matrices like plasma.[1][2]
Q2: What are the main metabolites of Piribedil that should be monitored?
A2: The primary metabolites of Piribedil that are often monitored in pharmacokinetic studies include a p-hydroxylated metabolite, a catechol metabolite (also known as S584), and an N-oxide metabolite.
Q3: What are the typical MRM transitions for Piribedil and its deuterated internal standard, Piribedil-D8?
A3: For Piribedil, the Multiple Reaction Monitoring (MRM) transition is m/z 299 -> 135. For the internal standard, Piribedil-D8, the transition is m/z 307 -> 135.[1][2][3]
Q4: What are the predicted MRM transitions for the main metabolites of Piribedil?
A4: While specific published data on the MRM transitions for all metabolites are limited, based on the structure of Piribedil and common metabolic transformations, the following transitions can be predicted and should be used as a starting point for optimization:
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p-Hydroxylated Piribedil: The precursor ion ([M+H]+) would be m/z 315 (298 + 16 + 1). A likely product ion would be m/z 135, similar to Piribedil, resulting from the fragmentation of the piperazine ring. Thus, a predicted MRM is m/z 315 -> 135 .
-
Catechol Piribedil (S584): The precursor ion ([M+H]+) would be m/z 315 (298 + 16 + 1). Similar to the hydroxylated metabolite, a probable product ion is m/z 135. Therefore, a predicted MRM is m/z 315 -> 135 . Chromatographic separation will be crucial to differentiate it from the p-hydroxylated metabolite.
-
Piribedil N-oxide: The precursor ion ([M+H]+) would be m/z 315 (298 + 16 + 1). The fragmentation may differ slightly. A potential product ion could still be m/z 135, or another stable fragment. A starting point for optimization would be m/z 315 -> 135 .
Q5: What is a suitable internal standard for this analysis?
A5: Piribedil-D8 is the ideal internal standard as it is a stable isotope-labeled version of the parent drug. This ensures that it has very similar chemical and physical properties to Piribedil, leading to comparable extraction recovery and ionization efficiency, which helps to correct for matrix effects and variability in the analytical process.[1][2][3]
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly used for the extraction of Piribedil and its metabolites from plasma.[1]
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of Piribedil-D8 internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate the proteins.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography Method
-
Column: A C18 column, such as a Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm), is a suitable choice.[1][3]
-
Mobile Phase: An isocratic mobile phase consisting of 25% acetonitrile and 75% 10 mM ammonium acetate buffer has been shown to be effective.[1][3] The addition of a small amount of acetic acid to the mobile phase can improve the detection of Piribedil.[3]
-
Flow Rate: A flow rate of 1 mL/min is a good starting point.[1][3]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is recommended for the analysis of Piribedil and its metabolites.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Piribedil. Similar validation should be performed for each metabolite.
Table 1: Piribedil LC-MS/MS Method Parameters [1][2][3]
| Parameter | Value |
| Column | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 25% Acetonitrile : 75% 10 mM Ammonium Acetate |
| Flow Rate | 1 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Piribedil) | 299 -> 135 |
| MRM Transition (Piribedil-D8) | 307 -> 135 |
Table 2: Piribedil Method Validation Summary [1][2]
| Parameter | Typical Range/Value |
| Linearity Range | 3.4 - 5952 pg/mL |
| Intra-day Precision (%CV) | 2.45 - 9.94% |
| Inter-day Precision (%CV) | 2.14 - 5.47% |
| Intra-day Accuracy (%) | 92.78 - 99.97% |
| Inter-day Accuracy (%) | 95.73 - 101.99% |
| Recovery (Piribedil) | ~97% |
| Recovery (Piribedil-D8) | ~111% |
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for Piribedil and/or metabolites.
-
Possible Cause: Sub-optimal mobile phase pH or composition.
-
Solution:
-
Piribedil has pKa values of 6.91 and 1.3. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analytes can improve peak shape. Consider adding a small amount of formic acid or acetic acid to the mobile phase.[3]
-
Optimize the percentage of the organic modifier (acetonitrile) in the mobile phase. A gradient elution might be necessary to improve the separation and peak shape of all analytes.
-
Issue 2: Inconsistent or low recovery of the internal standard (Piribedil-D8).
-
Possible Cause: Inefficient protein precipitation or issues with the internal standard spiking solution.
-
Solution:
-
Ensure that the acetonitrile is cold and added quickly to ensure efficient protein precipitation.
-
Verify the concentration and stability of the Piribedil-D8 stock and working solutions.
-
Ensure accurate and consistent pipetting of the internal standard into all samples.
-
Issue 3: Significant matrix effects (ion suppression or enhancement).
-
Possible Cause: Co-elution of endogenous matrix components with the analytes of interest.
-
Solution:
-
Optimize the chromatographic method to achieve better separation between the analytes and the interfering matrix components. This may involve trying a different stationary phase (e.g., a phenyl-hexyl column) or modifying the mobile phase gradient.
-
While protein precipitation is a simple technique, it may not be sufficient for cleaning up complex plasma samples. Consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract.
-
Evaluate the matrix effect by comparing the response of the analytes in post-extraction spiked matrix with the response in a neat solution.
-
Issue 4: Instability of the catechol metabolite (S584) during sample preparation and analysis.
-
Possible Cause: Catechol moieties are susceptible to oxidation.
-
Solution:
-
Minimize the exposure of samples to air and light. Use amber vials for sample collection and storage.
-
Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the samples immediately after collection to prevent oxidation of the catechol group.
-
Evaluate the short-term and long-term stability of the catechol metabolite in plasma under different storage conditions (e.g., room temperature, 4°C, and -80°C).
-
Issue 5: Co-elution of hydroxylated and catechol metabolites.
-
Possible Cause: These metabolites have the same mass and may have similar chromatographic behavior.
-
Solution:
-
A high-resolution chromatography method is essential. A longer column, a shallower gradient, or a different stationary phase might be required to achieve baseline separation.
-
Careful optimization of the mobile phase composition and pH can also help to improve the resolution between these isomeric metabolites.
-
Visualizations
Caption: Experimental workflow for the quantification of Piribedil and its metabolites.
Caption: Troubleshooting guide for common issues in Piribedil analysis.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Piribedil using Piribedil D8
This guide provides a comprehensive comparison of analytical methods for the quantification of Piribedil, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Piribedil D8 as an internal standard. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
LC-MS/MS Method with this compound: A High-Sensitivity Approach
A sensitive, simple, and rapid LC-MS/MS method has been developed and validated for the determination of piribedil in human plasma, employing this compound as a stable isotope-labeled internal standard. This method demonstrates robust performance in terms of linearity, precision, and accuracy, making it suitable for pharmacokinetic and bioequivalence studies.[1][2][3]
Performance Characteristics
The validation of this LC-MS/MS method was conducted in accordance with FDA and EMA guidelines, yielding the following key performance metrics.[1][3]
| Parameter | Result |
| Linearity Range | 3.4–5952 pg/mL[1][3] |
| Intra-day Precision (%RSD) | 2.45–9.94%[1][3] |
| Inter-day Precision (%RSD) | 2.14–5.47%[1][3] |
| Intra-day Accuracy | 92.78–99.97%[1][3] |
| Inter-day Accuracy | 95.73–101.99%[1][3] |
| Recovery of Piribedil | 96.94%[1][3] |
| Recovery of this compound (IS) | 111.18%[1][3] |
Experimental Protocol: LC-MS/MS with this compound
1. Sample Preparation: Piribedil is extracted from human plasma via protein precipitation using acetonitrile.[1][2][3]
2. Chromatographic Separation: The separation is achieved on a C18 Phenomenex Gemini column (150 × 4.6mm, 5 µm) with an isocratic elution.[1][2][3]
3. Mass Spectrometric Detection: Detection and quantification are performed in positive ion mode using Multiple Reaction Monitoring (MRM).[1][2][3]
References
Inter-Laboratory Comparison of Piribedil Quantification Utilizing Piribedil-d8 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for the quantification of Piribedil in human plasma, with a specific focus on methods employing Piribedil-d8 as an internal standard. The data and protocols presented are compiled from validated studies to offer researchers, scientists, and drug development professionals a detailed overview of the expected performance and procedural steps for accurate Piribedil analysis.
Quantitative Performance Comparison
While direct inter-laboratory comparison studies were not publicly available, this guide synthesizes data from published and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The following table summarizes the key validation parameters from a representative study, providing a benchmark for analytical performance.
| Parameter | Method 1 |
| Linearity Range (pg/mL) | 3.4 - 5952 |
| Intra-day Precision (% CV) | 2.45 - 9.94 |
| Inter-day Precision (% CV) | 2.14 - 5.47 |
| Intra-day Accuracy (%) | 92.78 - 99.97 |
| Inter-day Accuracy (%) | 95.73 - 101.99 |
| Mean Recovery of Piribedil (%) | 96.94 |
| Mean Recovery of Piribedil-d8 (%) | 111.18 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 3.42 |
Data synthesized from a study by Alshishani et al. (2022).[1][2][3][4]
Experimental Protocols
The following sections detail the typical experimental procedures for the quantification of Piribedil in human plasma using LC-MS/MS with Piribedil-d8 as an internal standard.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Piribedil from plasma samples.[1][2][3]
-
Procedure:
-
To a 200 µL aliquot of human plasma, add 20 µL of Piribedil-d8 internal standard solution.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation and mass spectrometric detection parameters are crucial for achieving sensitive and selective quantification.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Piribedil Quantification
The following diagram illustrates the general workflow for the quantification of Piribedil in human plasma by LC-MS/MS.
Caption: Experimental workflow for Piribedil quantification.
Signaling Pathway of Piribedil
Piribedil is a non-ergot dopamine agonist that primarily acts on D2 and D3 dopamine receptors. The diagram below depicts its mechanism of action.
References
Piribedil D8 in studies comparing Piribedil with other dopamine agonists.
In the landscape of research on dopamine agonists for conditions such as Parkinson's disease, the deuterated form of Piribedil, Piribedil D8, serves a critical but non-therapeutic role. It is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and reliability of pharmacokinetic studies. These studies are essential for comparing the absorption, distribution, metabolism, and excretion of Piribedil with other dopamine agonists. This guide provides a comparative overview of Piribedil against other dopamine agonists, supported by experimental data and methodologies, and clarifies the supporting function of this compound.
Piribedil: Mechanism of Action
Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile. It primarily acts as a partial agonist at dopamine D2 and D3 receptors.[1][2] Additionally, it exhibits antagonist properties at α2-adrenergic receptors.[1][2] This dual mechanism of action is believed to contribute to its therapeutic effects on both motor and non-motor symptoms of Parkinson's disease.[1][3] The stimulation of D2 and D3 receptors helps to compensate for the dopamine deficiency in the brain, while the α2-adrenergic antagonism may enhance alertness and cognitive function.[1]
Below is a diagram illustrating the signaling pathway of Piribedil.
Comparative Efficacy of Piribedil
Clinical studies have compared the efficacy of Piribedil with other non-ergot dopamine agonists, primarily in the treatment of Parkinson's disease. The Unified Parkinson's Disease Rating Scale (UPDRS) is a common metric used in these studies to assess motor function (Part III) and activities of daily living (Part II).
Table 1: Comparison of Piribedil with Other Dopamine Agonists on UPDRS Scores
| Study / Comparison | Drug(s) and Dosage | Duration | Outcome Measure | Result |
| Network Meta-analysis (2023)[4] | Piribedil, Rotigotine, Pramipexole IR/ER, Ropinirole IR/PR | Varied | Improvement in UPDRS-III | Piribedil ranked highest for improvement in motor function.[4] |
| PiViCog-PD Trial[5] | Piribedil vs. Pramipexole or Ropinirole | 11 weeks | Change in UPDRS-III | Comparable motor effect between Piribedil and comparators.[5] |
| Open-label study (2004)[6] | Piribedil (up to 150 mg/day) as add-on to L-dopa | 6 months | Change in UPDRS-III | Significant decrease in UPDRS-III score from 19.8 to 6.6. |
Comparative Safety and Tolerability
The safety profiles of dopamine agonists are a critical consideration in clinical practice. Common side effects include nausea, somnolence, and dizziness.
Table 2: Comparison of Adverse Events
| Study / Comparison | Drug(s) | Common Adverse Events | Notable Differences |
| Network Meta-analysis (2023)[4] | Piribedil, Rotigotine, Pramipexole IR/ER, Ropinirole IR/PR | Nausea, somnolence, dizziness | Ropinirole IR had a relatively high incidence of nausea, somnolence, and dizziness.[4] Pramipexole ER had a significant increase in overall withdrawals.[4] |
| PiViCog-PD Trial[5] | Piribedil vs. Pramipexole or Ropinirole | Not detailed | Piribedil reduced daytime sleepiness (Epworth Sleepiness Scale) compared to pramipexole or ropinirole.[5] |
The Role of this compound in Research
As previously mentioned, this compound is a deuterated analog of Piribedil. In pharmacology and drug development, deuteration refers to the replacement of one or more hydrogen atoms in a molecule with deuterium, a heavy isotope of hydrogen. This substitution can sometimes alter the metabolic rate of a drug, but its primary application in the context of Piribedil has been in analytical chemistry.
The workflow for a pharmacokinetic study comparing Piribedil with another dopamine agonist, utilizing this compound, is outlined below.
Experimental Protocols
Comparative Clinical Trial (PiViCog-PD)[5]
-
Objective: To investigate the effects of Piribedil on vigilance and cognitive performance in Parkinson's disease patients with excessive daytime sleepiness on pramipexole or ropinirole.
-
Study Design: 11-week randomized, active-controlled, rater-blinded phase III study.
-
Participants: Patients with Parkinson's disease experiencing excessive daytime sleepiness.
-
Intervention: Patients were either switched to Piribedil or continued on pramipexole or ropinirole.
-
Primary Outcome: Median reaction times during the "vigilance" subtest of the Test for Attentional Performance (TAP).
-
Secondary Outcomes: Epworth Sleepiness Scale, Unified Parkinson's Disease Rating Scale (UPDRS), neuropsychological testing, and Clinical Global Impression.
Bioanalytical Method for Piribedil Quantification
-
Objective: To determine the concentration of Piribedil in human plasma.
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation from plasma samples.
-
Internal Standard: this compound is added to the samples before analysis. This allows for correction of any variability during sample processing and analysis, thereby improving the accuracy of the measurement of the non-deuterated Piribedil.
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Quantification: The ratio of the signal from Piribedil to the signal from this compound is used to determine the concentration of Piribedil in the original sample.
Conclusion
Piribedil is a non-ergot dopamine agonist with a distinct mechanism of action involving both dopaminergic and adrenergic systems. Comparative studies suggest that Piribedil is an effective treatment for the motor symptoms of Parkinson's disease, with a safety profile comparable to other dopamine agonists and a potential advantage in reducing daytime sleepiness. This compound is an essential tool in the research and development of Piribedil, enabling precise and reliable pharmacokinetic evaluations that are fundamental for understanding its properties and comparing it to other therapeutic options. The use of deuterated internal standards like this compound is a standard and vital practice in modern drug development to ensure the quality of bioanalytical data.
References
- 1. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 5. piribedil [drugcentral.org]
- 6. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]
Validation of Piribedil-d8 for Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods for regulated studies. This guide provides a comprehensive overview of the validation of Piribedil-d8 for the quantitative analysis of Piribedil in biological matrices, comparing its performance with established acceptance criteria from regulatory bodies such as the FDA and EMA.
Piribedil-d8, a deuterated analog of Piribedil, is commonly employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the quantification of Piribedil. Its structural similarity and distinct mass-to-charge ratio (m/z) make it an ideal candidate to compensate for variability during sample preparation and analysis.
Performance Data Summary
A validated LC-MS/MS method for the determination of Piribedil in human plasma, using Piribedil-d8 as an internal standard, has demonstrated excellent performance in line with regulatory expectations.[1][2] The key validation parameters are summarized below.
| Validation Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity (Range) | 3.4 - 5952 pg/mL | Correlation coefficient (r²) ≥ 0.99 |
| Intra-day Precision (%CV) | 2.45 - 9.94% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%) | 92.78 - 99.97% | Within ±15% (±20% at LLOQ) |
| Inter-day Precision (%CV) | 2.14 - 5.47% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | 95.73 - 101.99% | Within ±15% (±20% at LLOQ) |
| Recovery (Piribedil) | 96.94% | Consistent, precise, and reproducible |
| Recovery (Piribedil-d8) | 111.18% | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification
Stability Assessment
The stability of Piribedil in human plasma was thoroughly assessed under various conditions, with Piribedil-d8 used to ensure accurate quantification throughout the stability studies.[1][2]
| Stability Condition | Duration | Stability |
| Bench-top | 24 hours | Stable |
| Autosampler | 48 hours | Stable |
| Post-preparative | 24 hours | Stable |
| Freeze-thaw Cycles (-70°C) | 5 cycles | Stable |
| Long-term Freezer (-70°C) | 11 days | Stable |
Experimental Workflow and Methodologies
The successful validation of Piribedil-d8 as an internal standard was achieved through a well-defined experimental workflow.
Bioanalytical workflow for Piribedil quantification.
Detailed Experimental Protocol
The validated method utilized protein precipitation for sample extraction, followed by analysis using an LC-MS/MS system.[1][2]
Sample Preparation:
-
To 500 µL of human plasma, 50 µL of Piribedil-d8 internal standard solution (26.02 ng/mL) was added.
-
The sample was vortexed for 30 seconds.
-
1 mL of cold acetonitrile was added for protein precipitation.
-
The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 5 minutes at 2-8 °C.
-
180 µL of the resulting supernatant was injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series
-
Column: C18 Phenomenex Gemini (150 × 4.6mm, 5 µm)
-
Mobile Phase: Isocratic elution with 75% ammonium acetate buffer (10 mM) and 25% acetonitrile
-
Flow Rate: 1 mL/min
-
Run Time: 5 minutes
-
MS System: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Piribedil: m/z 299 → 135
-
Piribedil-d8 (IS): m/z 307 → 135
-
Signaling Pathway Context (Illustrative)
While not directly part of the bioanalytical validation, understanding the mechanism of action of Piribedil provides context for its therapeutic relevance. Piribedil is a non-ergot dopamine agonist that primarily acts on D2 and D3 dopamine receptors.
Simplified Piribedil signaling pathway.
Conclusion
The comprehensive validation data demonstrates that Piribedil-d8 is a suitable and reliable internal standard for the bioanalysis of Piribedil in regulated studies. The LC-MS/MS method described meets the stringent requirements of regulatory agencies for accuracy, precision, and stability. The use of a validated internal standard like Piribedil-d8 is fundamental for generating high-quality pharmacokinetic and toxicokinetic data to support drug development and regulatory submissions.[3][4]
References
- 1. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulated Bioanalysis in Clinical Research - Freyr [freyrsolutions.com]
Assessing the linearity, precision, and accuracy of Piribedil quantification with Piribedil D8.
In the landscape of neurodegenerative disease research and drug development, the precise and reliable quantification of therapeutic agents is paramount. For researchers investigating the dopamine agonist Piribedil, a new benchmark in analytical methodology has been established. A highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing Piribedil D8 as a stable isotopic internal standard, demonstrates exceptional linearity, precision, and accuracy for the determination of Piribedil in human plasma. This guide provides a comprehensive overview of this method, its performance characteristics compared to other techniques, and the detailed experimental protocols necessary for its implementation.
Method Performance: A Quantitative Comparison
The cornerstone of any analytical method is its performance, rigorously assessed through validation parameters. The LC-MS/MS method for Piribedil quantification with this compound as an internal standard exhibits superior performance, as summarized in the tables below.
Table 1: Linearity Assessment
| Parameter | Value |
| Concentration Range | 3.4–5952 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Precision and Accuracy
| Parameter | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Value Range | 2.45–9.94 | 92.78–99.97 | 2.14–5.47 | 95.73–101.99 |
The data clearly indicates a strong linear relationship between concentration and response over a wide dynamic range. Furthermore, the low coefficients of variation and high accuracy percentages underscore the method's reproducibility and trueness, respectively.
Comparative Analysis with Alternative Methods
While other methods exist for Piribedil quantification, they often present limitations in sensitivity or specificity. High-Performance Liquid Chromatography (HPLC) with fluorescence or photodiode array detectors, for instance, has been employed for the analysis of Piribedil in rat plasma and brain tissue.[1] However, these methods typically exhibit higher limits of quantification compared to the picogram-level sensitivity achieved by the LC-MS/MS approach.[2][3][4][5] The use of a stable isotope-labeled internal standard like this compound in the LC-MS/MS method is a key advantage, as it effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results.[2][3][4][5]
Experimental Protocol: A Step-by-Step Guide
The successful implementation of this method relies on a meticulous experimental procedure. The following protocol details the sample preparation, chromatographic separation, and mass spectrometric detection steps.
1. Sample Preparation: Protein Precipitation
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (26.02 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 2–8 °C.
-
Inject 180 µL of the supernatant into the LC-MS/MS system.[2]
2. Liquid Chromatography
-
Column: C18 Phenomenex Gemini (150 × 4.6mm, 5 µm)[2][3][4][5]
-
Mobile Phase: Isocratic elution with 75% ammonium acetate buffer (10 mM) and 25% acetonitrile[2][3][4][5]
3. Mass Spectrometry
-
MRM Transitions:
This streamlined protocol, from sample preparation to analysis, is designed for efficiency and high throughput, making it suitable for pharmacokinetic studies and routine drug monitoring.[2]
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key stages of the Piribedil quantification workflow.
References
- 1. Development and validation of rapid and sensitive LC methods with PDA and fluorescence detection for determination of piribedil in rat plasma and brain tissues and their pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
Comparative pharmacokinetics of different Piribedil formulations using Piribedil D8.
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of different oral formulations of Piribedil, a non-ergot dopamine agonist utilized in the management of Parkinson's disease. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of prolonged-release and immediate-release formulations, supported by experimental data. The analysis incorporates the use of Piribedil D8 as an internal standard for robust quantification.
Executive Summary
Piribedil is available in different oral dosage forms, primarily as prolonged-release (PR) and immediate-release (IR) tablets. The formulation significantly influences the rate and extent of drug absorption, which in turn affects the therapeutic efficacy and side-effect profile. This guide synthesizes available pharmacokinetic data to facilitate a clear understanding of these differences. The prolonged-release formulation is designed to provide stable plasma concentrations over a longer period, while the immediate-release formulation allows for rapid absorption and onset of action.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of a 50 mg prolonged-release Piribedil formulation, as determined in a study with healthy volunteers.[1][2] Data for a standard immediate-release formulation is included for comparative purposes, based on established pharmacokinetic principles and available data.
| Pharmacokinetic Parameter | 50 mg Prolonged-Release Tablet (Mean ± SD) | Immediate-Release Formulation (Expected Profile) |
| Cmax (Maximum Plasma Concentration) | 350.91 ± 199.49 pg/mL[1][2] | Higher Cmax relative to PR formulation |
| Tmax (Time to Cmax) | 10.87 ± 10.95 hours[1][2] | Approximately 1 hour[3][4] |
| AUC0-t (Area Under the Curve) | 4618.12 ± 3299.34 pg.h/mL[1][2] | Variable, dependent on dose and formulation |
| AUC0-∞ (Area Under the Curve to Infinity) | 4080 ± 3028.12 pg.h/mL[1][2] | Variable, dependent on dose and formulation |
Experimental Protocols
Analysis of 50 mg Prolonged-Release Piribedil Tablets
A bioequivalence study involving 15 healthy Jordanian volunteers was conducted to determine the pharmacokinetic profile of a 50 mg prolonged-release Piribedil tablet.[1][2]
1. Study Design:
-
A single-dose, open-label, two-period, crossover study.
-
Volunteers received a single 50 mg oral dose of the prolonged-release tablet with 250 mL of water after a 10-hour fast.[2]
2. Sample Collection:
-
Blood samples (6 mL) were collected in K2-EDTA tubes at pre-dose and at 1, 2, 3, 4, 5, 6, 8, 10, 11, 12, 13, 14, 15, 16, 20, 24, 28, 32, 40, 48, and 72 hours post-dose.[2]
-
Plasma was separated by centrifugation and stored at -70°C until analysis.[2]
3. Sample Preparation and Analysis (LC-MS/MS):
-
Internal Standard: this compound was used as the internal standard.[1][2]
-
Extraction: Piribedil and the internal standard were extracted from plasma via protein precipitation with acetonitrile.[1][2]
-
Chromatography: Separation was achieved on a C18 Phenomenex Gemini column (150 × 4.6mm, 5 µm) with an isocratic mobile phase of 75% ammonium acetate buffer (10 mM) and 25% acetonitrile at a flow rate of 1 mL/min.[1][2]
-
Detection: Mass spectrometry was performed using an AB Sciex API 4000 triple quadrupole instrument with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) was used to quantify the transitions m/z 299/135 for Piribedil and m/z 307/135 for this compound.[1][2]
Mandatory Visualizations
Piribedil Mechanism of Action
Piribedil primarily acts as a dopamine D2 and D3 receptor partial agonist and an α2-adrenoceptor antagonist. Its therapeutic effects in Parkinson's disease are attributed to the stimulation of postsynaptic dopamine receptors, while its antagonist activity at α2-adrenoceptors can lead to increased release of norepinephrine and dopamine.
Caption: Signaling pathway of Piribedil.
Experimental Workflow for Pharmacokinetic Analysis
The workflow illustrates the key steps involved in the pharmacokinetic analysis of Piribedil from human plasma samples using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for Piribedil PK analysis.
References
Evaluating the Metabolic Stability of Piribedil In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the in vitro metabolic stability of Piribedil, a non-ergot dopamine agonist used in the treatment of Parkinson's disease. The stability of Piribedil is contrasted with other commonly prescribed dopamine agonists, Ropinirole and Pramipexole, to offer a comprehensive overview for drug development and research applications. This document outlines detailed experimental protocols for assessing metabolic stability, presents available data in structured tables, and includes visualizations of metabolic pathways and experimental workflows. The use of Piribedil D8 as an internal standard for robust quantification is also discussed.
Introduction to In Vitro Metabolic Stability
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo pharmacokinetic properties of a compound.[1] These assays, typically using human liver microsomes (HLM), S9 fractions, or hepatocytes, determine the rate at which a drug is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes.[1][2] A compound's metabolic stability influences its half-life, bioavailability, and potential for drug-drug interactions.[3]
Piribedil is known to be extensively metabolized in vivo.[4] Understanding its metabolic profile is essential for optimizing dosing regimens and predicting potential interactions with co-administered drugs. This guide focuses on the use of human liver microsomes, a standard in vitro model for assessing Phase I metabolism.
Comparative Metabolic Stability of Dopamine Agonists
While specific quantitative in vitro metabolic stability data for Piribedil is not extensively available in public literature, its metabolic behavior can be qualitatively compared to other non-ergot dopamine agonists like Ropinirole and Pramipexole, for which more data exists.
Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Primary Metabolizing Enzymes | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Key Metabolic Pathways |
| Piribedil | Likely CYP-mediated | Data not available | Data not available | Hydroxylation, N-oxidation |
| Ropinirole | CYP1A2 (major), CYP3A4 (minor)[5] | ~26[6] | ~267[6] | N-despropylation, Hydroxylation[5] |
| Pramipexole | Minimal metabolism[7] | >60[6] | <115.5[6] | Primarily excreted unchanged[7] |
Note: The data for Ropinirole and Pramipexole are representative values from literature and may vary depending on experimental conditions.
The Role of this compound in Metabolic Stability Assays
The use of a stable isotope-labeled internal standard is critical for accurate quantification of the parent drug in complex biological matrices during metabolic stability assays. This compound, a deuterated form of Piribedil, serves as an ideal internal standard for LC-MS/MS analysis. Its chemical properties are nearly identical to Piribedil, ensuring similar extraction recovery and ionization efficiency. The mass difference allows for precise differentiation and quantification, correcting for any variability during sample processing and analysis.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the metabolic stability of Piribedil.
Materials:
-
Piribedil
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Piribedil in a suitable organic solvent (e.g., DMSO or ACN).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare a quenching solution of cold acetonitrile containing this compound at a known concentration.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and Piribedil solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution containing this compound.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Piribedil relative to the this compound internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Piribedil remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)
Visualizations
Piribedil Metabolic Pathway
Piribedil undergoes oxidative metabolism, primarily through hydroxylation and N-oxidation. The resulting metabolites are then likely conjugated for excretion.
Caption: Proposed metabolic pathway of Piribedil.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in determining the in vitro metabolic stability of a compound.
Caption: Workflow for microsomal stability assay.
Conclusion
Evaluating the in vitro metabolic stability of Piribedil is a critical step in understanding its pharmacokinetic profile. While direct quantitative data for Piribedil in human liver microsomes is limited in the public domain, a qualitative comparison with other dopamine agonists such as Ropinirole and Pramipexole provides valuable context. Ropinirole is moderately metabolized, primarily by CYP1A2, whereas Pramipexole is largely stable to hepatic metabolism. Piribedil is known to be extensively metabolized, likely via CYP-mediated oxidation.
The provided experimental protocol, utilizing this compound as an internal standard, offers a robust framework for researchers to determine the in vitro half-life and intrinsic clearance of Piribedil. This information is vital for predicting its in vivo behavior and for guiding further drug development efforts. Further studies are warranted to definitively quantify the metabolic stability of Piribedil and to identify the specific CYP isozymes involved in its biotransformation.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Parkinson's disease: pathological mechanisms and actions of piribedil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of piribedil and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of piribedil and its metabolite, S584, on brain lipid peroxidation in vitro and in vivo [ouci.dntb.gov.ua]
- 7. Formulation and in vitro-in vivo evaluation of piribedil solid lipid micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piribedil and Other Dopamine Agonists in Parkinson's Disease Research, Leveraging Piribedil-d8 for Precise Quantification
This guide provides a comprehensive comparison of piribedil with other commonly used dopamine agonists for Parkinson's disease (PD), tailored for researchers, scientists, and drug development professionals. It integrates clinical efficacy and safety data with detailed experimental protocols relevant to preclinical research, highlighting the utility of Piribedil-d8 as a crucial tool for accurate pharmacokinetic analysis.
Introduction to Piribedil
Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile. It primarily acts as a partial agonist at dopamine D2 and D3 receptors and also exhibits antagonist properties at α2-adrenergic receptors.[1][2][3] This dual mechanism of action is thought to contribute to its efficacy in managing not only the motor symptoms of Parkinson's disease but also potentially some non-motor symptoms like cognitive impairment and mood disturbances.[1] Piribedil is used as both monotherapy in early-stage PD and as an adjunct to levodopa in more advanced stages.[2][3]
Comparative Clinical Efficacy and Safety
Numerous clinical trials and meta-analyses have evaluated the efficacy and safety of piribedil in comparison to other non-ergot dopamine agonists (NEDAs) such as pramipexole and ropinirole. The Unified Parkinson's Disease Rating Scale (UPDRS) is a primary endpoint in these studies, assessing activities of daily living (Part II) and motor function (Part III).
A network meta-analysis of six NEDAs in early Parkinson's disease demonstrated that piribedil showed favorable efficacy, particularly as a monotherapy.[4] In terms of motor function improvement (UPDRS-III), piribedil was found to be comparable to other dopamine agonists.[5]
Table 1: Comparative Efficacy of Piribedil vs. Other Dopamine Agonists (UPDRS Score Improvement)
| Drug | UPDRS Part II + III Improvement (vs. Placebo) | Monotherapy Efficacy Ranking (UPDRS II+III) | Adjunctive Therapy Efficacy |
| Piribedil | Statistically significant improvement[4] | High[4] | Effective in combination with Levodopa[3] |
| Pramipexole | Statistically significant improvement[5] | Moderate[4] | Effective in combination with Levodopa |
| Ropinirole | Statistically significant improvement[4] | High[4] | Effective in combination with Levodopa |
Note: Efficacy rankings are based on a network meta-analysis and reflect the probability of being the best treatment.
In terms of safety and tolerability, piribedil's side effect profile is generally in line with other dopamine agonists. However, some studies suggest a lower incidence of certain adverse events like daytime sleepiness compared to pramipexole and ropinirole.[6]
Table 2: Comparative Safety Profile of Piribedil vs. Other Dopamine Agonists
| Adverse Event | Piribedil | Pramipexole | Ropinirole |
| Nausea | Common | Common | Higher Incidence (IR)[4] |
| Somnolence | Can occur, potentially less than comparators[6] | Common | Higher Incidence (IR)[4] |
| Dizziness | Common | Common | Higher Incidence (IR)[4] |
| Hypotension | Possible | Possible | Possible |
| Fibrotic Reactions | Not a concern (non-ergot)[2] | Not a concern (non-ergot) | Not a concern (non-ergot) |
Experimental Protocols for Preclinical Evaluation
Preclinical studies in animal models of Parkinson's disease are essential for evaluating the efficacy and mechanism of action of novel therapeutics. The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-characterized model of dopamine depletion.
Key Experiment 1: Assessment of Motor Function in the 6-OHDA Rat Model
This experiment evaluates the ability of piribedil and other dopamine agonists to reverse motor deficits in a rodent model of Parkinson's disease.
Experimental Workflow
Caption: Workflow for assessing antiparkinsonian drug efficacy in the 6-OHDA rat model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are unilaterally lesioned by stereotaxic injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.[7]
-
Behavioral Testing:
-
Cylinder Test: To assess forelimb use asymmetry, rats are placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forepaws is recorded. A reduction in contralateral paw use is indicative of a successful lesion.[8]
-
Apomorphine-Induced Rotations: Following the lesion, a dopamine agonist like apomorphine is administered, and the number of contralateral rotations is counted. This test confirms the denervation supersensitivity of dopamine receptors.[9][10]
-
Rotarod Test: This test measures motor coordination and balance. Rats are placed on a rotating rod, and the latency to fall is recorded.[11]
-
-
Drug Administration: Animals are treated daily with piribedil, a comparator dopamine agonist (e.g., ropinirole, pramipexole), or vehicle for a specified period (e.g., 4 weeks).
-
Endpoint Analysis: At the end of the treatment period, behavioral tests are repeated. Brains are then collected for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of the dopaminergic lesion.[2][12]
Key Experiment 2: Pharmacokinetic Analysis Using Piribedil-d8
Piribedil-d8 serves as an internal standard for the highly sensitive and specific quantification of piribedil in biological matrices like plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This is crucial for correlating drug exposure with pharmacological effects.
Methodology:
-
Sample Preparation: Piribedil is extracted from plasma samples (human or animal) via protein precipitation with acetonitrile. Piribedil-d8 is added as the internal standard before precipitation.[13]
-
LC-MS/MS Analysis:
-
Data Analysis: The concentration of piribedil is determined by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.
Signaling Pathways
Piribedil's therapeutic effects are mediated through its interaction with dopamine D2/D3 receptors and α2-adrenergic receptors.
Dopamine D2 Receptor Signaling Pathway
As a D2 receptor agonist, piribedil mimics the action of dopamine in the basal ganglia, which is depleted in Parkinson's disease. D2 receptors are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of Piribedil at the Dopamine D2 receptor.
α2-Adrenergic Receptor Antagonist Signaling Pathway
Piribedil's antagonism of presynaptic α2-adrenergic receptors in the central nervous system leads to an increase in the release of norepinephrine and dopamine. This can contribute to its pro-cognitive and antidepressant-like effects.
Caption: Signaling pathway of Piribedil as an α2-adrenergic receptor antagonist.
Conclusion
Piribedil demonstrates comparable efficacy to other non-ergot dopamine agonists in managing the motor symptoms of Parkinson's disease, with a potentially favorable profile regarding certain non-motor symptoms and side effects. Its unique dual mechanism of action as a D2/D3 agonist and α2-adrenergic antagonist provides a strong rationale for its use. For researchers, the use of Piribedil-d8 as an internal standard in LC-MS/MS methods ensures the generation of robust and reliable pharmacokinetic data, which is fundamental for the rigorous preclinical and clinical evaluation of this and other antiparkinsonian drugs. The experimental protocols outlined in this guide provide a framework for conducting head-to-head comparisons to further elucidate the relative therapeutic potential of piribedil.
References
- 1. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease | Semantic Scholar [semanticscholar.org]
- 4. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy and Safety of Piribedil Relative to Pramipexole for the Treatment of Early Parkinson Disease: A Systematic Literature Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the nonergot dopamine agonist piribedil on vigilance in patients With Parkinson Disease and excessive daytime sleepiness (PiViCog-PD): an 11-week randomized comparison trial against pramipexole and ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Piribedil D8: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Piribedil D8 is critical for protecting personnel and the environment. As a deuterated analog of Piribedil, its chemical properties and associated hazards are essentially identical to the parent compound. Piribedil is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste and must not be disposed of down the drain or in regular trash[2][3]. The deuterium stable isotope label does not confer radioactivity, so no radiological precautions are necessary for disposal[4].
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting, aligning with standard hazardous waste management practices.
Hazard and Safety Data
Proper handling and disposal procedures are informed by the substance's hazard profile. The following table summarizes key safety data for Piribedil, which should be applied to this compound.
| Hazard Category | GHS Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
| Target Organ Toxicity | Repeated Exposure, Category 2 | May cause damage to organs through prolonged or repeated exposure.[3] | - |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure this compound (solid), solutions containing this compound, and contaminated labware.
Waste Identification and Classification
-
A laboratory chemical is considered waste when it is no longer intended for use.[2]
-
Treat all this compound waste—including pure compound, solutions, and contaminated materials—as hazardous chemical waste.[5]
-
Due to its high aquatic toxicity, it is critical to prevent any release into the sewage system or the environment.[1][3]
Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound powder and materials lightly contaminated with it (e.g., weighing paper, gloves, paper towels) in a dedicated, sealable container.[6]
-
The container must be made of a compatible material (e.g., a high-density polyethylene pail or a glass bottle for solids).
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., unused stock solutions, rinsate) in a dedicated, leak-proof, and sealable container.[2][7]
-
Use a container compatible with the solvent used (e.g., glass for organic solvents).
-
Crucially, do not mix this compound waste with other incompatible waste streams. Keep chlorinated and non-chlorinated solvents separate.[6][7]
-
-
Contaminated Sharps & Labware:
-
Dispose of sharps (needles, scalpels) contaminated with this compound in a designated, puncture-resistant sharps container.[6][8]
-
Heavily contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste.[2][5] After triple-rinsing, the glassware can often be disposed of in a designated glass waste container, but institutional policies may vary.[2]
-
Labeling and Storage
-
Clearly label all waste containers with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("this compound"), the concentration, the solvent (for liquids), and any associated hazards (e.g., "Toxic," "Aquatic Hazard").[2][8] Do not use abbreviations.[2]
-
Keep waste containers securely sealed at all times, except when adding waste.[2][5]
-
Store the sealed waste containers in a designated, secure secondary containment area, segregated from incompatible chemicals, until collection.[2][5]
Arranging for Final Disposal
-
Never dispose of this compound waste via standard trash or drains. [2][3]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][8]
-
Follow all institutional procedures for waste handover, including completing any required waste manifests or logs.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Piribedil|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. moravek.com [moravek.com]
- 5. vumc.org [vumc.org]
- 6. essex.ac.uk [essex.ac.uk]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Handling of Piribedil D8 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Piribedil D8, a deuterated analog of the antiparkinsonian agent Piribedil. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment
This compound, like its parent compound, should be handled with care. The primary routes of exposure are ingestion, inhalation, and skin/eye contact. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a lab coat | Minimizes skin exposure. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient to control airborne dust or aerosols. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands thoroughly after handling[1].
Storage:
| Condition | Temperature | Duration |
| Powder | -20°C | As specified by the supplier. |
| In Solvent | -80°C | Up to 6 months[2]. |
| Stock Solution (-20°C) | -20°C | Up to 1 month[2]. |
Spill and Disposal Procedures
In the event of a spill, appropriate measures must be taken to prevent environmental contamination and exposure.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill.
-
Collect spillage and place it in a sealed container for disposal[1].
-
Clean the affected area thoroughly.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant[1].
-
Do not allow the product to reach the sewage system[3].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
Immediate and appropriate first aid is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1]. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1]. |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1]. |
Experimental Workflow and Safety Precautions
While specific experimental protocols for this compound will vary, a general workflow for its use as an internal standard in mass spectrometry is outlined below. This diagram illustrates the critical steps from receiving the compound to its final analysis, emphasizing the integration of safety measures at each stage.
Caption: General laboratory workflow for handling this compound.
The following diagram outlines the logical relationship between hazard identification and the implementation of control measures, forming the basis of a safe handling protocol.
Caption: Hierarchy of controls for safe this compound handling.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
